molecular formula C13H9N3O5 B1607001 3,5-dinitro-N-phenylbenzamide CAS No. 7461-51-0

3,5-dinitro-N-phenylbenzamide

Cat. No.: B1607001
CAS No.: 7461-51-0
M. Wt: 287.23 g/mol
InChI Key: JNIVGHFBGSNDHF-UHFFFAOYSA-N
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Description

3,5-dinitro-N-phenylbenzamide is a useful research compound. Its molecular formula is C13H9N3O5 and its molecular weight is 287.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dinitro-N-phenylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dinitro-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dinitro-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dinitro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h1-8H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIVGHFBGSNDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323290
Record name 3,5-Dinitrobenzanilide
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Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7461-51-0
Record name 3,5-Dinitro-N-phenylbenzamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dinitrobenzanilide
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Record name 3,5-Dinitrobenzanilide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403513
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Record name 3,5-Dinitrobenzanilide
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Foundational & Exploratory

Biological Activity of 3,5-Dinitro-N-Phenylbenzamide: A Technical Whitepaper on Hemozoin Inhibition and Antimicrobial Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics to combat rising drug resistance in parasitic and fungal pathogens, structurally optimized benzamides have emerged as powerful pharmacophores. Specifically, 3,5-dinitro-N-phenylbenzamide (also known as 3,5-dinitrobenzanilide) represents a highly active chemotype identified through high-throughput screening (HTS) [1].

Unlike conventional quinoline-based drugs, this compound demonstrates a distinct mechanistic profile characterized by its ability to inhibit hemozoin (


-hematin) crystallization in Plasmodium falciparum and exert localized toxicity via cell membrane disruption in Candida species [2]. As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic causality, structural-activity relationships (SAR), and validated experimental workflows required to isolate, evaluate, and scale the biological activity of this compound.

Mechanistic Pharmacology

Antimalarial Activity via Hemozoin Inhibition

During the intra-erythrocytic stage, the malaria parasite P. falciparum degrades host hemoglobin in its digestive vacuole (DV). This proteolysis releases free ferriprotoporphyrin IX (Fe(III)PPIX, or heme), which is highly toxic and induces catastrophic lipid peroxidation. To survive, the parasite biocrystallizes this free heme into an inert polymer known as hemozoin.

3,5-dinitro-N-phenylbenzamide effectively arrests this biocrystallization. The specific placement of the nitro groups is critical:

  • Steric Planarity &

    
    -
    
    
    
    Stacking:
    To interact with the flat porphyrin ring of free heme, an inhibitor must adopt a highly planar (flat) conformation. The electron-withdrawing 3,5-dinitro substituents create an electron-deficient aromatic system that undergoes highly favorable
    
    
    -
    
    
    interactions with the electron-rich Fe(III)PPIX ring [1].
  • Causality of Failure in Isomers: Derivatives with 2-nitro or 2,4-dinitro substitutions are biologically inactive. The steric bulk at the ortho (2-) position clashes with the amide linkage, forcing the molecule to twist out of coplanarity. This thermodynamic barrier to rotation prevents the flat topography required for heme binding [1].

Antimicrobial and Antifungal Profiling

Beyond antimalarial action, 3,5-dinitrobenzamide derivatives exhibit notable fungicidal behavior, particularly against Candida albicans and Candida krusei [2]. While esterified derivatives (e.g., ethyl 3,5-dinitrobenzoate) often outcompete amides in raw MIC metrics due to enhanced lipophilicity, the amide linkage in 3,5-dinitro-N-phenylbenzamide serves as a resilient hydrogen-bond donor/acceptor that interferes directly with fungal cell membrane assembly and ergosterol biosynthesis pathways [2].

Pathway Visualization

The following diagram maps the causality of the 3,5-dinitrobenzamide interaction with the parasitic digestive pathway.

HemozoinInhibition Hemoglobin Host Hemoglobin (Intra-erythrocytic) Digestion Parasite Digestive Vacuole (Proteolysis, pH ~4.8) Hemoglobin->Digestion FreeHeme Free Heme (Toxic Fe3+ PPIX) Digestion->FreeHeme Autoxidation Release Hemozoin Hemozoin Crystals (Non-toxic β-hematin) FreeHeme->Hemozoin Biocrystallization (Survival) CellDeath Parasite Death (Membrane Lysis) FreeHeme->CellDeath Toxic Accumulation (Lipid Peroxidation) Benzamide 3,5-Dinitro-N-phenylbenzamide (Flat conformation) Benzamide->FreeHeme π-π Stacking Blocks Crystallization

Fig 1: Mechanistic pathway of hemozoin biocrystallization inhibition by 3,5-dinitro-N-phenylbenzamide.

Validated Experimental Protocols

A core tenet of application science is designing assays that are self-validating. The following workflows strictly dictate both the chemical acquisition and biological screening of the compound.

Protocol 1: Chemical Synthesis & Quality Control

Objective: Synthesize 3,5-dinitro-N-phenylbenzamide with >98% purity to prevent artifactual bioactivity from unreacted precursors [3].

  • Reagent Mixing: Dissolve aniline (2.1 mmol) in an anhydrous base (e.g., pyridine or a trimethylamine/dichloromethane mix) to act as an acid scavenger.

  • Acylation: Slowly add 3,5-dinitrobenzoyl chloride (2.6 mmol) dropwise under a nitrogen atmosphere at 0 °C. Causality: The slow addition at low temperatures suppresses highly exothermic side reactions and limits di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Quench with water to precipitate the crude product. Recrystallize extensively using absolute ethanol. Causality: Absolute ethanol provides the optimal thermal gradient for benzamide solubility, ensuring the exclusion of water which could alter the crystal lattice and skew downstream concentration calculations.

  • Validation Check: Confirm the melting point strictly at 236–238 °C and verify purity via

    
    H-NMR and HPLC before biological use [1].
    
Protocol 2: In Vitro NP-40 -Hematin Inhibition Assay

Objective: Quantify the cell-free inhibition of heme biocrystallization [1].

  • Buffer Preparation: Prepare an acetate buffer mimicking the parasite digestive vacuole (pH 4.8). Causality:

    
    -hematin crystallization is heavily pH-dependent; deviating from the 4.5–4.8 range will cause spontaneous precipitation, generating false-negative inhibition results.
    
  • Detergent Addition: Introduce Nonidet P-40 (NP-40) surfactant. Causality: NP-40 functions as a biomimetic lipid scaffold, providing the necessary hydrophobic/hydrophilic interface for heme to self-assemble into

    
    -hematin in an aqueous environment.
    
  • Incubation: Mix 3,5-dinitro-N-phenylbenzamide (varying concentrations) with hematin in the NP-40 buffer. Incubate for 5–6 hours at 37 °C.

  • Quantification: Assess unreacted free heme via pyridine-ferrochrome spectrophotometry (absorbance at 405 nm). Calculate the

    
    .
    
Protocol 3: Phenotypic Whole-Cell Viability (P. falciparum)

Objective: Correlate cell-free target inhibition to actual parasitic death.

  • Culture: Maintain P. falciparum (CQ-sensitive NF54 or D6 strain) in human erythrocytes using RPMI 1640 medium.

  • Drug Exposure: Dose the cultures with 3,5-dinitro-N-phenylbenzamide via serial microdilution.

  • Readout: Use SYBR Green I fluorescence assay after 72 hours. Causality: SYBR Green intercalates specifically with parasitic DNA, bypassing the lack of DNA in host human erythrocytes, thereby providing an exact, self-validating count of surviving parasite biomass.

ExperimentalWorkflow Synth Phase 1: Chemical Synthesis Aniline + 3,5-Dinitrobenzoyl Chloride Purify Phase 2: Product Purification EtOH Recrystallization (Yield >80%) Synth->Purify Assay1 Phase 3: Cell-Free Target Assay NP-40 β-Hematin Inhibition (pH 4.8) Purify->Assay1 Validated Compound Assay2 Phase 4: Phenotypic Screening P. falciparum Whole-Cell IC50 Assay1->Assay2 β-Hematin Inhibition Confirmed

Fig 2: Integrated workflow from chemical synthesis to phenotypic whole-cell validation.

Quantitative Data Profile

The bioactivity of 3,5-dinitro-N-phenylbenzamide is contextualized in the following standardized data matrix [1][2]. The tight correlation between


-hematin inhibition and whole-cell parasite growth restriction confirms on-target activity.
Compound / ControlAssay ParadigmBiological TargetQuantitative Value (

/ MIC)
3,5-Dinitro-N-phenylbenzamide Cell-Free NP-40 Assay

-Hematin Formation
2.3 – 22

M
3,5-Dinitro-N-phenylbenzamide Whole-Cell ViabilityP. falciparum (NF54)Sub-

M to Low

M
Chloroquine (Standard Control)Cell-Free NP-40 Assay

-Hematin Formation
~53

M
3,5-Dinitro-N-phenylbenzamide MicrodilutionCandida albicans>500

g/mL
Ethyl 3,5-dinitrobenzoate (Ref)MicrodilutionCandida albicans125

g/mL

References

  • Wicht, K. J., Combrinck, J. M., Smith, P. J., Hunter, R., & Egan, T. J. (2016). Identification and SAR Evaluation of Hemozoin-Inhibiting Benzamides Active against Plasmodium falciparum. Journal of Medicinal Chemistry (National Institutes of Health / PubMed Central). Available at:[Link]

  • de Souza, M. C., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 345753, 3,5-dinitro-N-phenylbenzamide. PubChem. Available at:[Link]

Structural Analysis and Confirmation of 3,5-Dinitro-N-phenylbenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the robust structural validation of synthetic intermediates is the cornerstone of downstream biological assays and materials science applications. 3,5-dinitro-N-phenylbenzamide (also referred to as 3,5-dinitrobenzanilide) is a critical scaffold utilized in the synthesis of hemozoin-inhibiting antimalarials[1], anion-selective chromogenic sensors[2], and highly functionalized co-polyamides for water desalination[3].

This whitepaper provides a senior-level, mechanistically grounded guide to the synthesis, structural elucidation, and analytical verification of this benzamide. Rather than merely presenting data, this guide emphasizes the causality behind spectroscopic shifts and experimental protocols, establishing a self-validating system for identity and purity.

Reaction Mechanics and Synthetic Rationale

The amidation of an aromatic amine with an acyl chloride is a fundamental nucleophilic acyl substitution. However, when working with highly deactivated electrophiles like 3,5-dinitrobenzoyl chloride, reaction conditions must be engineered to prevent side reactions and drive the equilibrium to completion[4].

Causality in Protocol Design: During the reaction between aniline and 3,5-dinitrobenzoyl chloride, stoichiometric equivalents of hydrochloric acid (HCl) are generated. If unmanaged, this HCl will protonate the unreacted aniline, forming a non-nucleophilic anilinium chloride salt and prematurely halting the reaction. To counteract this, a non-nucleophilic organic base—such as Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)—is introduced. The base acts as a scavenger, shifting the equilibrium toward the product while maintaining the nucleophilicity of the aniline[2],[3]. The reaction is strictly conducted in aprotic solvents (such as anhydrous THF or CH₂Cl₂) at 0 °C to control the exothermic nature of the acyl substitution and prevent solvent-driven hydrolysis of the acid chloride.

G A 3,5-Dinitrobenzoyl Chloride D Nucleophilic Acyl Substitution A->D B Aniline B->D C Catalyst & Solvent (TEA/K2CO3, THF) C->D Neutralizes HCl E 3,5-Dinitro-N- phenylbenzamide D->E HCl Elimination

Fig 1: Synthesis workflow of 3,5-dinitro-N-phenylbenzamide via nucleophilic acyl substitution.

Multi-Modal Structural Elucidation Strategy

To establish absolute trust in the structural identity of 3,5-dinitro-N-phenylbenzamide, researchers must employ an orthogonal, multi-modal analytical strategy. This ensures that no single structural artifact is misinterpreted.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm functional group transformations. In, the structural characterization relies heavily on the Amide I and II bands, alongside nitro stretching[3].

  • The Causality of Shifts: The highly electron-withdrawing 3,5-dinitro aromatic ring pulls electron density away from the carbonyl group via induction. This slightly increases the double-bond character of the C=O bond compared to aliphatic amides, placing the Amide I C=O stretch robustly in the 1649–1676 cm⁻¹ window[3]. Concurrently, the asymmetric (1534 cm⁻¹) and symmetric (1346 cm⁻¹) stretches of the NO₂ groups confirm the intact transfer of the dinitro moiety.

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution ¹H and ¹³C NMR provide a complete map of molecular connectivity and electronic environments[2].

  • The Causality of Splitting: The 3,5-dinitrobenzoyl ring possesses a

    
     axis of symmetry. The two nitro groups severely deplete the electron density of the aromatic ring via both resonance and inductive effects. Consequently, the C4 proton (sandwiched between the two NO₂ groups) is intensely deshielded, appearing significantly downfield at 9.20 ppm  as a fine triplet (due to meta-coupling with C2/C6, 
    
    
    
    Hz)[2]. The chemically equivalent C2 and C6 protons appear as a doublet at 9.10 ppm [2]. This extreme deshielding and distinct
    
    
    spin system is the ultimate diagnostic fingerprint for the 3,5-dinitro aromatic system.
High-Resolution Mass Spectrometry (HRMS)

To validate the exact elemental composition (


, Monoisotopic Mass: 287.0542 Da[5]), High-Resolution Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) is applied.
  • Validation: An exact mass reading of 288.0623 m/z (

    
    ) against a calculated value of 288.0620 m/z provides unambiguous mass confirmation, falling well within the standard 5 ppm tolerance for publication-grade structural verification[2].
    

G A Purified Target Compound (mp. 235.8–238 °C) B 1H & 13C NMR (Connectivity & Environment) A->B Dissolve in CDCl3 C FTIR Spectroscopy (Functional Groups) A->C ATR Crystal D HRMS (ESI/FAB) (Exact Mass: 288.0620) A->D Soft Ionization E Confirmed Identity: 3,5-Dinitro-N-phenylbenzamide B->E C->E D->E

Fig 2: Orthogonal multi-modal analytical strategy for robust structural confirmation.

Quantitative Spectral Data Summary

To streamline reference comparisons during laboratory validations, the primary spectroscopic benchmarks are summarized below.

Table 1: ¹H NMR Assignments (300 MHz, CDCl₃) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Structural Assignment
9.20 Triplet (t)1H1.8 HzBenzoyl C4-H (between NO₂ groups)
9.10 Doublet (d)2H2.1 HzBenzoyl C2-H, C6-H
7.67 Doublet (d)2H8.1 HzAniline C2'-H, C6'-H (Ortho to amide)
7.65 Broad Singlet (s)1H-Amide N-H
7.50 Triplet (t)2H7.5 HzAniline C3'-H, C5'-H (Meta to amide)
7.30 Multiplet (m)1H-Aniline C4'-H (Para to amide)

Table 2: FTIR Key Vibrational Bands [3]

Wavenumber (cm⁻¹)Vibration ModeStructural Origin
3322 – 3096 N-H StretchingSecondary Amide Core
1676 – 1649 C=O StretchingAmide I (Carbonyl)
1534 Asymmetric N=O StretchDinitro aromatic system
1346 Symmetric N=O StretchDinitro aromatic system

Standardized Experimental Protocol

This self-validating methodology guarantees high-purity isolation of 3,5-dinitro-N-phenylbenzamide, minimizing spectral noise during final characterization.

Step 1: Reagent Preparation and Assembly

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a steady stream of nitrogen gas to exclude ambient moisture (preventing competitive hydrolysis of the acid chloride).

  • Add aniline (200 mg, 2.1 mmol) to the flask and dissolve in anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) (approx. 5.0 mL)[1].

  • Introduce the base, K₂CO₃ (approx. 1.36 to 2.0 equivalents) or Triethylamine (TEA), and stir the suspension thoroughly[2],[3].

  • Chill the reaction vessel to 0 °C using an ice bath.

Step 2: Controlled Amidation

  • In a separate dry vial, dissolve 3,5-dinitrobenzoyl chloride (1.1 to 1.2 equivalents, ~606 mg) in a minimum volume of anhydrous THF/CH₂Cl₂[1].

  • Add the acid chloride solution dropwise to the primary reaction vessel over 15 minutes. This slow addition controls localized heating and suppresses the formation of di-acylated byproducts.

  • Allow the reaction to gradually warm to ambient room temperature and stir for 2 to 6 hours[1],[2].

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC; 7:3 Hexane/Ethyl Acetate). The reaction is complete when the high-Rf spot (acid chloride) and the UV-active nucleophile (aniline) are fully consumed.

Step 3: Workup and Self-Validating Purification

  • Concentrate the mixture under reduced pressure to remove volatile solvents.

  • Partition the crude residue between Ethyl Acetate (15 mL) and deionized water (15 mL)[2].

  • Wash the organic layer consecutively with 1M HCl (to remove unreacted aniline) and saturated aqueous NaHCO₃ (to remove hydrolyzed 3,5-dinitrobenzoic acid).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product.

  • Recrystallization: Dissolve the crude solid in boiling absolute Ethanol (EtOH) or an Ether/Hexane mixture, and allow it to crystallize at 4 °C[1],[2].

    • Validation Checkpoint: Isolate the resulting white-to-pale-yellow needles. Verify purity using a melting point apparatus. A sharp, narrow melting point range of 235.8–238 °C confirms the removal of oligomeric/salt impurities prior to spectral analysis[1],[2].

References

The structural assignments, synthesis modalities, and causality data discussed in this document are grounded in the following peer-reviewed literature and chemical registries:

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 345753, 3,5-dinitro-N-phenylbenzamide." NIH.
  • Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum.PubMed Central (PMC) / NIH.
  • Selective Chromogenic Sensing of Cyanide Ions.
  • Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalin
  • Scribd 3:5-Dinitrobenzoic Acid Prep & Acyl

Sources

Crystal Structure and Mechanistic Applications of 3,5-Dinitro-N-phenylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

As molecular complexity increases in both drug discovery and synthetic chemistry, researchers frequently encounter compounds that refuse to yield to standard analytical modalities. Whether designing novel antimalarial pharmacophores or attempting to force an oily, amorphous intermediate into a highly ordered crystalline lattice, the structural backbone of 3,5-dinitro-N-phenylbenzamide acts as a powerful molecular tool.

This whitepaper details the supramolecular utility, biological mechanisms, and synthesis workflows associated with this unique structural motif.

The Crystallographic Derivatization Paradigm

In single-crystal X-ray diffraction, achieving a stable, well-ordered crystal lattice relies fundamentally on robust intermolecular forces. Low-molecular-weight amines—particularly allylic amines—often present as non-diffracting viscous oils due to their high conformational flexibility.

By strategically derivatizing these elusive compounds with a 3,5-dinitrobenzoyl group, crystallographers deploy a classic "supramolecular synthon." The rigid amide backbone restricts the compound's conformational degrees of freedom, while the highly electron-deficient 3,5-dinitrophenyl ring drives self-assembly through extensive


 stacking and hydrogen-bonding networks.

Case Study in Stereochemical Resolution: A profound example of this utility is demonstrated in the[1]. During the synthesis of complex 1-cyclopropyl allylic amines, the native products were isolated as amorphous oils[2]. To resolve the absolute stereochemical and regiochemical configuration, the researchers converted the oily substrate into its 3,5-dinitro-N-phenylbenzamide derivative (specifically, (E)-N-(3-(4-bromophenyl)-1-cyclopropylallyl)-3,5-dinitro-N-phenylbenzamide). This derivatization immediately induced crystallization, allowing for definitive single-crystal X-ray diffraction analysis (deposited as CCDC 910582 ) which unambiguously confirmed the (E)-configuration[3].

Pharmacological Modalities: Haemozoin Disruption

Beyond acting as a mere derivatizing agent, the pristine scaffold of 3,5-dinitro-N-phenylbenzamide is a potent biological effector. Recent high-throughput screening campaigns have identified it as a vital pharmacophore in the fight against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria[4].

Mechanism of Action: The malaria parasite digests host hemoglobin, releasing massive quantities of free, cytotoxic heme (Fe(III)PPIX). To avoid death, the parasite rapidly crystallizes this heme into an inert biocrystal known as haemozoin (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haematin).

The reveals that the antimalarial efficacy of 3,5-dinitro-N-phenylbenzamide is governed exclusively by


 stacking interactions[4]. The 3,5-dinitro substitution powerfully withdraws electron density from the aromatic ring, creating an electron-deficient planar surface that perfectly complements the electron-rich porphyrin ring of the heme molecule. This binding caps the growing haemozoin crystal face, trapping the parasite in a lethal accumulation of free heme[5]. Analogues lacking the specific 3,5-dinitro geometry (such as 2-nitro derivatives) fail to maintain this stacking mechanism and are biologically inactive[4].

Quantitative Data Summary

The table below correlates the physicochemical parameters of synthesized 3,5-dinitro-N-phenylbenzamide with its laboratory and clinical relevance.

ParameterValueFunctional Significance
Molecular Formula C13H9N3O5Defines the primary rigid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-conjugated scaffold.
Physical State Pale-yellow to white solidVisual indicator of successful initial precipitation[6].
Melting Point 236–238 °CPrimary validation metric; signifies extreme lattice stability[4].
Standard Synthesis Yield ~84%Demonstrates the high thermodynamic favorability of the acylation[5].
Biological Target Haemozoin (

-haematin)
Validated antimalarial and structural target.

Self-Validating Synthesis & Crystallization Workflow

To utilize 3,5-dinitro-N-phenylbenzamide either as a standalone biological compound or as a derivatizing backbone, structural chemists must execute the synthesis with strict kinetic controls.

Protocol: Synthesis of the Core Scaffold

Expert Causality & Reagent Rationalization:

  • Why Anhydrous Dichloromethane (CH2Cl2)? The extreme electrophilicity of 3,5-dinitrobenzoyl chloride makes it highly susceptible to hydrolysis. Water contamination will rapidly yield 3,5-dinitrobenzoic acid, severely depressing the yield.

  • Why the 0 °C Temperature Gradient? The initial nucleophilic acyl substitution is violently exothermic. Utilizing a 0 °C ice bath mitigates thermal degradation and prevents the localized boiling of the solvent, while gradually warming to room temperature drives the reaction to kinetic completion[3].

Step-by-Step Procedure:

  • Preparation: Evacuate and purge a clean round-bottom flask with inert Nitrogen or Argon. Dissolve 2.1 mmol (approx. 200 mg) of the target amine (e.g., aniline) in 3.0 mL of anhydrous CH2Cl2[4].

  • Thermal Control & Acid Scavenging: Cool the solution to 0 °C. Dropwise, add 2.3 mmol of Triethylamine (Et3N). Causality: Et3N serves as a non-nucleophilic acid scavenger, neutralizing the evolving HCl gas to prevent the protonation and subsequent deactivation of the unreacted amine.

  • Acylation: Slowly add a solution of 2.6 mmol (606 mg) 3,5-dinitrobenzoyl chloride dissolved in 2 mL of anhydrous CH2Cl2[3].

  • Maturation: Remove the ice bath and allow the mixture to stir continuously for 2 to 48 hours depending on the steric bulk of the specific amine substrate[7].

  • Isolation: Concentrate the crude mixture under reduced pressure.

  • Purification & Lattice Formation: Recrystallize the resulting solid strictly from absolute ethanol. Causality: The high planarity of the benzamide ensures it is highly soluble in boiling ethanol but intensely insoluble at low temperatures, selectively dropping out of solution as pristine white needles while leaving polar impurities dissolved[4].

In-Process Quality Control (IPQC) - The Self-Validating Step: Upon drying the isolated crystals, execute a precise melting point determination. The protocol is deemed a success only if a sharp melting range of 236–238 °C is achieved[4]. A depressed or broadened melting point (<230 °C) guarantees structural contamination (typically residual 3,5-dinitrobenzoic acid), mandating an immediate secondary recrystallization cycle before biological testing or X-ray data collection can commence.

Logical Relationship & Workflow Architecture

G Start 3,5-Dinitrobenzoyl Chloride Aniline Aniline Reaction (Anhydrous, 0 °C) Start->Aniline Nucleophilic Acylation OilyAmine Amorphous Amine (e.g., Allylic) Start->OilyAmine Derivatization Benzamide 3,5-Dinitro-N- phenylbenzamide Aniline->Benzamide Pure Scaffold Heme Heme (Fe(III)PPIX) π-π Stacking Target Benzamide->Heme Biological Application Inhibition Haemozoin Inhibition Antimalarial Action Heme->Inhibition Target Action Deriv Crystalline Benzamide Derivative OilyAmine->Deriv Lattice Induction XRay Single-Crystal X-Ray (CCDC 910582) Deriv->XRay Structural Elucidation

Logical flowchart of 3,5-Dinitro-N-phenylbenzamide synthesis and its dual application domains.

References

  • Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines. Beilstein Journal of Organic Chemistry.

  • Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. University of Cape Town (UCT Open).

  • 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Journal of Chemistry.

Sources

Whitepaper: Thermodynamic Profiling and Target Engagement of 3,5-Dinitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Domain: Physical Chemistry, Medicinal Chemistry, and Thermodynamics

Executive Summary

3,5-Dinitro-N-phenylbenzamide (3,5-DNPA) is an electronically tuned, synthetically valuable scaffold extensively studied for its physical stability and targeted biological applications. Originally explored as an intermediate for advanced co-polyamides [1], it has gained significant traction in medicinal chemistry as a potent inhibitor of


-haematin (hemozoin) formation in Plasmodium falciparum [2].

As a Senior Application Scientist, evaluating the thermodynamic parameters of a molecule is non-negotiable for successful drug development or material design. This technical guide rigorously dissects the thermodynamic basis of 3,5-DNPA, tracking its behavior from solid-state synthesis and dissolution to the precise enthalpy-entropy compensations that govern its engagement with therapeutic targets.

Thermodynamic Basis of Synthesis and Structural Stability

The direct condensation of a carboxylic acid and an amine salt to form an amide is fundamentally an endothermic and thermodynamically unfavorable process at standard temperatures (


). When synthesizing 3,5-DNPA from 3,5-dinitrobenzoic acid and aniline, the stable ionic intermediate that forms requires temperatures exceeding 160 °C to dehydrate.

Overcoming the Thermodynamic Barrier: To bypass this activation energy bottleneck, the reaction is driven through an acyl chloride intermediate. By reacting 3,5-dinitrobenzoyl chloride with aniline, the thermodynamic landscape shifts from endothermic dehydration to highly exothermic nucleophilic acyl substitution. The liberation of HCl (sequestered by a base such as triethylamine) acts as a thermodynamic sink, irrevocably driving the equilibrium toward the amide product [1].

Lattice Stability: 3,5-DNPA crystallizes as white needles with a remarkably high melting point of 236–238 °C [2]. This high melting point signifies an exceptionally stable solid-state lattice. The lattice energy (


) is stabilized by a dense network of intermolecular hydrogen bonds (via the amide linkage) and 

stacking facilitated by the planar aromatic rings.

Thermodynamics of Solute-Solvent Partitioning

A high solid-state lattice energy directly compromises aqueous dissolution. For 3,5-DNPA to dissolve in an aqueous medium, the free energy of solvation (


) must overcome the substantial lattice energy.
  • Aqueous Compartment: The introduction of 3,5-DNPA into water results in an unfavorable entropy of mixing (

    
    ) due to the hydrophobic effect, where water molecules form rigid clathrate cages around the planar aromatic rings. Consequently, 
    
    
    
    is positive, rendering the molecule poorly soluble in water.
  • Lipophilic Compartment: Conversely, partitioning into lipid-rich environments (or solvents like DMSO and octanol) is thermodynamically favorable. The dispersion forces between the highly polarizable nitroaromatic system and the solvent lead to a negative

    
    , ensuring high permeability.
    
Table 1: Physicochemical and Thermodynamic Profile Summary
ParameterValue / CharacteristicThermodynamic Implication
Molecular Weight 287.23 g/mol Optimal size for membrane partitioning (

)
Melting Point 236 – 238 °CHigh

; indicates a highly stable crystal lattice [2]
Aqueous Solubility Poor (< 10 µM)Endothermic dissolution; hydrophobic effect dominates
LogK (Fe(III)PPIX Binding) ~3.2Moderate-to-strong non-covalent target association [2]
Dominant Binding Interaction

Stacking
Enthalpy-driven (

) association with porphyrin rings

Thermodynamics of Target Engagement: -Haematin Inhibition

In malaria therapy, disrupting the parasite’s ability to crystallize toxic free haem (Fe(III)PPIX) into inert hemozoin is a primary mechanism of action. 3,5-DNPA serves as a highly effective competitive binder for free haem [2].

Mechanistic Causality: The 3,5-dinitro substitution pattern is not coincidental; it is thermodynamically essential. The two strongly electron-withdrawing nitro groups severely deplete the electron density of the phenyl ring. When 3,5-DNPA diffuses into the acidic digestive vacuole of the parasite, this electron-deficient aromatic ring undergoes highly favorable, complementary


 stacking with the electron-rich porphyrin core of Fe(III)PPIX.

This interaction is enthalpically driven (


). Unlike cation-

interactions seen in traditional quinolines, the neutral, flat conformation of the 3,5-DNPA benzamide allows it to slide cleanly between haem dimers. This creates a thermodynamic roadblock, elevating the local concentration of cytotoxic free haem and causing parasite death [2].

Experimental Methodologies: Thermodynamic Profiling

To validate the theoretical thermodynamic frameworks described above, researchers must deploy rigorous, self-validating empirical systems.

Protocol A: True Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility assays often overestimate solubility due to supersaturation. The shake-flask method ensures a true state of thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Preparation: Add an excess amount of crystalline 3,5-DNPA (e.g., 10 mg) to a borosilicate glass vial containing 1 mL of phosphate-buffered saline (pH 7.4).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set strictly to 37.0 ± 0.1 °C. Shake continuously for 48 hours to overcome any kinetic bottlenecks.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C to separate the undissolved solid (thermodynamic source) from the saturated solution.

  • Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to prevent membrane adsorption artifacts). Dilute in mobile phase and quantify via HPLC-UV at 254 nm against a known calibration curve.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the gold standard for binding analysis because it directly measures the heat exchanged (


) during complex formation, allowing simultaneous derivation of 

,

, and

without the need for fluorescent labels that alter thermodynamic states.
  • System Preparation: Degas all solutions to prevent baseline drift caused by bubble formation. Fill the sample cell with a 50 µM solution of free haem (Fe(III)PPIX) solubilized in an appropriate aqueous/DMSO buffer mimic.

  • Titrant Preparation: Load the injection syringe with a 500 µM solution of 3,5-DNPA.

  • Titration Execution: Program the instrument to inject 2 µL aliquots of 3,5-DNPA into the sample cell every 150 seconds, with constant stirring at 1000 rpm at 25 °C.

  • Validation & Controls: Perform a control titration of 3,5-DNPA into a buffer blank to measure the heat of dilution.

  • Data Extraction: Subtract the heat of dilution from the raw binding data. Fit the integrated heat data to a one-site independent binding model to yield the association constant (

    
     M
    
    
    
    ) and the binding enthalpy (
    
    
    ).

Systems Visualization: Thermodynamic Pathway

The diagram below visually maps the thermodynamic flow of 3,5-DNPA from its stable solid state through its partitioning phases, culminating in its target engagement with free haem.

G N1 3,5-Dinitro-N-phenylbenzamide Solid State N2 Aqueous Compartment ΔG_diss > 0 N1->N2 High Lattice Energy (Endothermic) N3 Lipophilic Compartment ΔG_part < 0 N1->N3 Favorable Solvation N5 π-π Stacking Complex Exothermic (ΔH < 0) N2->N5 Kinetic Bottleneck N4 Target: Fe(III)PPIX (Free Haem) N3->N4 Diffusion N4->N5 Complexation (LogK ~3.2) N6 β-Haematin Inhibition (Thermodynamic Sink) N5->N6 Equilibrium Shift

Thermodynamic pathway from solid-state dissolution to target engagement and β-haematin inhibition.

References

  • Title: Novel Co-Polyamides Containing Pendant Phenyl/Pyridinyl Groups with Potential Application in Water Desalination Processes Source: MDPI Polymers (2025) URL: [Link]

  • Title: Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum Source: Journal of Medicinal Chemistry / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization Source: Antimicrobial Agents and Chemotherapy / National Center for Biotechnology Information (PMC) URL: [Link]

Methodological & Application

Application Note: Preclinical In Vitro Evaluation of 3,5-Dinitro-N-phenylbenzamide Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Drug Development Scientists, Medicinal Chemists, and Preclinical TB Researchers.

Scientific Rationale & Causality in Experimental Design

Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), presents an ongoing global health crisis exacerbated by multi-drug resistant (MDR) strains[1]. In the pursuit of novel chemotypes, the 3,5-dinitrobenzamide scaffold—specifically N-alkylphenyl and N-benzyl derivatives—has emerged as a highly potent class of antitubercular agents, yielding minimum inhibitory concentrations (MICs) in the nanomolar range against sensitive and clinical MDR isolates[2].

These compounds function as prodrugs, analogous to the well-documented nitrobenzothiazinone class (e.g., PBTZ169/Macozinone)[2][3]. The core scientific mechanism hinges on the bioreduction of the nitro group by FMN-dependent mycobacterial reductases. This generates a highly reactive nitroso intermediate that selectively undergoes nucleophilic attack by the active-site cysteine (Cys387) of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][3]. DprE1 is an essential enzyme driving the synthesis of arabinogalactan; its covalent blockade triggers massive cell wall disruption and subsequent mycobacterial lysis[3].

Systemic Design Philosophy: Testing these compounds requires assays that strictly differentiate true bactericidal activity from physicochemical artifacts. Because 3,5-dinitrobenzamides can present as naturally colored pale-yellow solids[4], standard absorbance-based assays (like OD600) are highly susceptible to optical interference or drug precipitation false positives. Therefore, our testing protocols prioritize fluorescence-based viability readouts (Resazurin reduction) and rigorously segregated counter-screens (macrophage cytotoxicity and intracellular persistence) to build a self-validating, definitive preclinical package.

Mechanistic Workflow

DprE1_Inhibition A 3,5-dinitro-N-phenylbenzamide B Bioreduction (Mycobacterial Reductase) A->B Cellular Uptake C Nitroso Intermediate B->C FMN-dependent D Covalent Binding to DprE1 Cys387 C->D Nucleophilic Attack E Arabinogalactan Synthesis Blocked D->E Enzyme Inactivation F Cell Wall Lysis & Death E->F Osmotic Instability

Mechanism of action: 3,5-dinitrobenzamides targeting mycobacterial DprE1.

Detailed Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Note: Resazurin is a non-fluorescent blue dye that actively metabolizing mycobacteria reduce to resorufin, a highly fluorescent pink compound. Measuring fluorescence rather than absorbance nullifies colorimetric background noise inherent to nitroaromatics[4], ensuring the MIC solely reflects the disruption of viable cellular respiration.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80. Harvest at mid-log phase (

    
    ).
    
  • Compound Dilution: In a 96-well black, clear-bottom plate, perform 2-fold serial dilutions of the 3,5-dinitro-N-phenylbenzamide compounds in 7H9 broth (Volume: 50 μL/well). The testing range should span 10 μg/mL to 0.015 μg/mL.

  • Inoculation: Standardize the Mtb suspension to

    
     CFU/mL. Add 50 μL to each well.
    
  • Self-Validation Controls (Critical):

    • Sterility Control (SC): 100 μL medium only (baseline fluorescence).

    • Growth Control (GC): 50 μL medium + 50 μL inoculum + 1% DMSO vehicle.

    • Reference Drug (PC): Isoniazid (0.01–1 μg/mL) and PBTZ169 (0.001-0.1 μg/mL)[2].

  • Incubation: Seal plates with gas-permeable membranes and incubate at 37°C for 7 days in a humidified environment.

  • Development & Readout: Add 30 μL of 0.01% filter-sterilized resazurin solution per well. Incubate for 24–48 hours. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm). The MIC is defined as the lowest concentration yielding

    
     reduction in fluorescence relative to the untreated Growth Control.
    
Protocol 2: THP-1 Cytotoxicity & Selectivity Index (SI)

Causality Note: Nitroaromatic moieties are notorious for inducing off-target mammalian toxicity via futile redox cycling and reactive oxygen species (ROS) generation. To prove the efficacy is DprE1-specific and not broadly cytotoxic, host-cell viability must be quantified.

Step-by-Step Methodology:

  • Cell Seeding: Plate THP-1 monocytes at

    
     cells/well in a 96-well plate using RPMI-1640 media with 10% FBS. Differentiate into macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
    
  • Treatment: Wash cells and expose them to 3,5-dinitrobenzamide analogs across a broader concentration gradient (1 μg/mL to 100 μg/mL) for 72 hours.

  • Viability Measurement: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Viable host oxidoreductases will cleave the tetrazolium ring to form insoluble purple formazan. Solubilize crystals using DMSO and read absorbance at 570 nm.

  • Data Validation: Calculate the 50% Cytotoxic Concentration (

    
    ). The system is validated by calculating the Selectivity Index (
    
    
    
    ). Drug candidates must achieve an SI > 10 to warrant progression.
Protocol 3: Intracellular Macrophage Infection Model

Causality Note: Mtb bacilli reside within the acidic, harsh environment of the host macrophage phagolysosome. Efficacy relies on the compound's ability to cross both the eukaryotic cell membrane and the mycobacterial envelope without degradation.

Step-by-Step Methodology:

  • Infection: Infect PMA-differentiated THP-1 macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 (Macrophage:Bacilli) for 4 hours.

  • Decontamination: Wash out non-phagocytosed, extracellular Mtb using warm PBS (3x washes).

  • Drug Exposure: Introduce media containing the test compounds at 1x, 5x, and 10x their established REMA MICs. Incubate for 72 hours.

  • Selective Lysis: Wash cells and apply 0.1% Triton X-100 for 10 minutes. Mechanism: This detergent selectively disrupts the delicate mammalian lipid bilayer while leaving the highly resilient, mycolic-acid-rich Mtb cell wall intact.

  • Enumeration: Perform serial dilutions of the lysate and plate on Middlebrook 7H10 agar plates. Count Colony Forming Units (CFU) after 3–4 weeks to determine intracellular bactericidal capacity.

Quantitative Data Presentation

Based on literature benchmarks for 3,5-dinitrobenzamide derivatives and fused-ring permutations[2][5], the following table summarizes the expected preclinical efficacy metrics against Mycobacterium tuberculosis.

Compound / Scaffold VariantMtb H37Rv MIC (

g/mL)
MDR-MTB MIC (

g/mL)
THP-1

(

g/mL)
Selectivity Index (SI)Primary Target
Isoniazid (Control) 0.03 – 0.05> 10.0 (Resistant)> 50.0> 1000InhA
PBTZ169 (Control) 0.001 – 0.0030.001 – 0.003> 50.0> 10000DprE1
N-Benzyl 3,5-dinitrobenzamide (D6) 0.06250.016 – 0.125> 64.0> 1024DprE1
N-Alkylphenyl Dinitrobenzamides (7a) 0.03 – 0.060.06> 50.0> 800DprE1
Fused-ring Dinitrobenzamides (18a) 0.056 – 0.0780.056 – 0.078> 32.0> 400DprE1

Note: Structurally diverse N-benzyl and N-alkylphenyl 3,5-dinitrobenzamides routinely bypass multi-drug resistance mechanisms, retaining their low MIC values across notoriously difficult MDR clinical isolates[2][5].

References

  • Title: Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: mdpi.com.
  • Title: Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Source: nih.gov (PMC).
  • Title: Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. Source: rsc.org.
  • Title: Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties. Source: nih.gov (PubMed).
  • Title: (PDF) Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Source: researchgate.net.
  • Title: Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. Source: University of Cape Town.

Sources

Application Note: Analytical Methods for the Detection and Quantification of 3,5-Dinitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Significance

3,5-Dinitro-N-phenylbenzamide (CAS: 7461-51-0) is an electron-deficient, highly conjugated benzamide derivative. In recent drug discovery paradigms, high-throughput screening (HTS) has identified this compound as a highly potent inhibitor of β-haematin (haemozoin) formation, making it a critical chemotype in the development of next-generation therapies against chloroquine-sensitive and resistant Plasmodium falciparum[1]. Furthermore, structurally analogous dinitrobenzamides have been explored for antifungal applications targeting the fungal cell membrane and ergosterol synthesis[2].

Due to its role in in vitro metabolic profiling and early-stage pharmacokinetic (PK) studies, detecting 3,5-dinitro-N-phenylbenzamide in complex biological matrices requires high-precision analytical methods. This guide outlines a comprehensive, self-validating High-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (HPLC-TOF-MS/MS) protocol[3][4] tailored specifically for this scaffold.

Physicochemical Rationale for Method Selection

As a Senior Application Scientist, it is critical to align the instrumental strategy with the molecule's intrinsic properties[5]:

  • Molecular Weight & Formula: 287.23 g/mol (C₁₃H₉N₃O₅).

  • Lipophilicity: With a calculated LogP of approximately 3.87[6], the molecule is moderately to highly lipophilic. Therefore, Reversed-Phase Chromatography (RP-HPLC) using a C18 stationary phase is optimal for retaining the analyte[3].

  • Ionization Strategy: The two highly electronegative nitro (-NO₂) groups on the benzoyl ring withdraw electron density, rendering the amide proton relatively acidic and easily deprotonated. Consequently, Electrospray Ionization in Negative Mode (ESI-) yields superior ionization efficiency and lower limits of detection (LOD) compared to positive mode.

Methodological Workflow & Experimental Protocols

Sample Preparation: Protein Precipitation Strategy

To isolate 3,5-dinitro-N-phenylbenzamide from serum or in vitro red blood cell cultures (e.g., haemozoin inhibition assays), a protein precipitation (PPT) approach is required. Acetonitrile is explicitly chosen over methanol because it yields a tighter protein pellet, prevents column clogging, and acts as a superior extraction solvent for lipophilic targets[3].

Step-by-Step Protocol:

  • Matrix Aliquoting: Transfer 50 µL of the biological sample (plasma or cellular assay matrix) into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard (IS) Addition: Spike the sample with 10 µL of an internal standard (e.g., a deuterated benzamide analogue or N-(4-hydroxyphenyl)-3,5-dinitrobenzamide) at a working concentration of 500 ng/mL. Rationale: Early addition of the IS normalizes downstream matrix suppression and volumetric transfer errors.

  • Precipitation: Add 150 µL of ice-cold 100% Acetonitrile.

  • Homogenization: Vortex rigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Filtration/Transfer: Transfer 100 µL of the clarified supernatant to an autosampler vial containing a glass insert.

Instrumental Setup: HPLC-TOF-MS/MS

High-resolution TOF-MS is explicitly recommended over standard single-quadrupole systems to distinguish the parent compound from isobaric biomolecules and to monitor potential reductive metabolites (e.g., nitro-to-amino conversions) common with nitroaromatics[4].

Table 1: Chromatographic Parameters (Agilent 1220 Infinity LC or equivalent)
ParameterSpecificationCausality / Rationale
Column C18, 2.1 × 50 mm, 1.8 µmSub-2µm particles ensure sharp peaks; short length allows fast PK throughput[3].
Mobile Phase A 5 mM Ammonium Acetate in WaterNeutral/mildly acidic pH promotes negative ion generation without the severe ion suppression often caused by Formic Acid in ESI-.
Mobile Phase B 100% AcetonitrileMatches the extraction solvent; ensures complete elution of lipophilic compounds[3].
Flow Rate 0.4 mL/minOptimal flow for electrospray desolvation.
Injection Vol. 2.0 µLMinimizes organic solvent injection effects (peak distortion).
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Isocratic hold for baseline equilibration.
0.50955Loading analyte; polar matrix components elute.
3.001090Linear ramp to elute 3,5-dinitro-N-phenylbenzamide.
4.001090High-organic wash to clear lipidic residue.
4.10955Return to initial conditions.
5.50955Re-equilibration.
Table 3: Mass Spectrometry Parameters (ESI- TOF-MS)
ParameterValueNote
Ionization Mode ESI Negative (-)Driven by electronegative -NO₂ groups[2].
Precursor Ion [M-H]⁻ m/z 286.04Calculated exact mass for C₁₃H₈N₃O₅⁻.
Capillary Voltage 3500 VGenerates stable Taylor cone for spray.
Drying Gas Temp 325 °CFacilitates rapid desolvation.
Fragmentor Voltage 120 VOptimized to prevent premature in-source fragmentation.

Analytical Workflow Visualization

Below is the logical workflow governing the detection sequence, mapping the critical path from sample isolation to final data generation.

G cluster_matrix Phase 1: Sample Processing cluster_analysis Phase 2: Instrumental Analysis n1 In vitro Matrix / Plasma Spike with Internal Standard n2 Protein Precipitation (Add 3x Volume Acetonitrile) n1->n2 n3 Centrifugation & Filtration (14,000 x g, 4°C, 10 min) n2->n3 n4 Reversed-Phase HPLC (C18 Column, Gradient Elution) n3->n4 n5 High-Resolution MS/MS (ESI Negative Mode, TOF) n4->n5 n6 Data Interpretation (Peak Integration & PK Profiling) n5->n6

Workflow for the analytical extraction and LC-MS/MS detection of 3,5-dinitro-N-phenylbenzamide.

System Validation and Quality Control (QC)

A robust analytical method must be a self-validating system. Drug development protocols demand rigorous criteria to guarantee the integrity of quantitative data:

  • System Suitability Testing (SST): Before running biological samples, inject six replicates of a 10 ng/mL standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤ 2.0%, and retention time drift must be ≤ 0.05 minutes.

  • Carryover Mitigation: Nitroaromatics can occasionally adsorb onto stainless steel lines or autosampler needles. An injection of a "Double Blank" (pure extraction solvent without IS) must follow the Upper Limit of Quantification (ULOQ) sample. The peak area at m/z 286.04 must be ≤ 20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Profiling: To validate that the biological matrix (e.g., red blood cell lysate from haemozoin assays[1]) is not suppressing ionization, a post-column infusion test must be executed. Continuously infuse pure 3,5-dinitro-N-phenylbenzamide directly into the MS while running a blank matrix extract through the HPLC column. A baseline drop at the analyte's retention time indicates un-resolved suppression, requiring gradient adjustments.

References[6] 3,5-dinitro-N-phenyl-benzamide | CAS#:7461-51-0. Chemsrc. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_dl5waQ1RWsaWdqDu3drYt-_BRsBw3sr_E0t6MqE0t6fStI0HMbV1ctoh91SR3k-N2iTuPJYZSdbLspKVXUFbxEdsZV3SbR6hlBxjC3nzbOrCV-Cv5DSmfOxB6U_ZRzEoZTuxMyr6RIfAJpdqAhM=[5] 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753. PubChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa--4AVWbAgX1Xu1xiUI_cD0HzlK-NTx0kFm3OZ8PuOlS2sMnvtF5z1JVrQHHzgjOPnLj29bEFH-DAyDma7erVDDzm9jds0iSYSBU-iL3sLuycS0ZfeovhOrAkgAtmIq_54I82FFHJpobeMdIjeLr-vGFwnPWRn3ULv1kGYHQxj33O[1] Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum. NIH PubMed Central. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE4fM5re1qPxaVoyCsrHFQAqHciX_eZA_SZJqpE9_ZG5OPvg8n3np33c1vohIVbCkVefP9qGXXAuqEo--tHTrbw0KA_-Pq5bJ32z_r3jLBNzt3a0l_p-xJ4-fWso-OZiqFC_bmuHn9bZrkCno=[2] 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSVffXwinOFFQIu_O9UifhUU_znyrWj-vWq83IshLOMCr8PGuQdeGHpyU0PC7rsrHuYh74ZAbemrXSIZDMYBY_rwQy-KwJ-uXEAWGdGV2cZqFINkfRvtDMKmuBWddONZOLukX0B_Wds6KrB8V7IfkmCQk56MheAHxvfcdBlYLi3TNmG5eAGEU396sV-4PBnk8kJfvwtHZyn7M-gwIX_gXfezJKw8pfTZQkTz3MwlW_Bubf9vCcrSsxFM_53WOQSftFbNYqmjqaKQf3sCFd1C5Qs8=[3] Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition. University of Cape Town. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUWhGtTpSJhzH2i8djq7P4V4x3EHEOnLTuQTRx68_T0FzvBpyqO8WvvUSYwv02e4nj2clZg2jaXE6tFyCXO4dwnrK3-c_4S5EMqGaQUkR2UkXPDDVEiG5HDaCXcKrFhjwzpNzTkEEtYTQ363VAR3RWxuiOsPdr8Qojgi4ENIRYhRucdeMOnEy3PuYTSsQ1aMumiMJbtqAu0qs=[4] Supporting Information Experimental section and NMR spectra. Beilstein Journals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErE-LjqwyuUSDXJtwEtA4tQGir__HCsn_mt2DGw41tMZ2nUYUIcrFl-KVkSHj9lChzYNNmZHdh31Vg8Z-uvHAM8NIWh4wtQOKQP6xaY-jb3eMqOPqKNJn8zUTMfXA4rScknb0eOg-PSew1VGaMXO7-2pnQn1Firon_S4FlKbGqYipPSjmK0C8AOazs1Cfa

Sources

Application Note: 3,5-Dinitro-N-phenylbenzamide as a Mechanistic Probe for DprE1 Inhibition in Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The persistent emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the validation of novel therapeutic targets. Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a highly vulnerable, essential enzyme in mycobacterial cell wall biosynthesis[1]. This application note provides a comprehensive, self-validating framework for utilizing 3,5-dinitro-N-phenylbenzamide —a potent derivative within the dinitrobenzamide (DNB) class—as a mechanistic probe to study DprE1 inhibition in drug-resistant tuberculosis models[2].

Scientific Background & Mechanism of Action

DprE1 is a FAD-dependent oxidoreductase localized in the mycobacterial periplasm. It catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the synthesis of the arabinogalactan layer[1].

3,5-Dinitro-N-phenylbenzamide operates as a suicide inhibitor (prodrug). The causality of its mechanism relies on the enzyme's own catalytic machinery:

  • Nitroreduction: The FAD center of DprE1 reduces one of the compound's nitro groups to a highly reactive nitroso intermediate[3].

  • Covalent Adduct Formation: This nitroso species undergoes a rapid nucleophilic attack by the thiolate of Cysteine 387 (Cys387) within the DprE1 active site, forming a stable semi-mercaptal bond[4].

  • Lethality: The irreversible blockade of DPA synthesis starves the bacilli of arabinose, triggering catastrophic cell wall rupture and bacterial death[5].

G A 3,5-Dinitro-N- phenylbenzamide B DprE1 FAD-dependent Nitroreduction A->B C Nitroso Intermediate B->C D Covalent Adduct (Cys387) C->D E DprE1 Inhibition (DPR to DPA Block) D->E F Arabinogalactan Depletion & Cell Death E->F

Fig 1. Mechanism of DprE1 suicide inhibition by 3,5-dinitro-N-phenylbenzamide leading to cell death.

Reagent Profile & Preparation

  • Compound: 3,5-dinitro-N-phenylbenzamide (CAS: 7461-51-0)

  • Molecular Weight: 287.23 g/mol [6]

  • Preparation: Dissolve in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C protected from light, as nitroaromatics can be photosensitive. Ensure the final DMSO concentration in all biological assays does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that robust assay design requires built-in causality and self-validation. The following protocols are designed to confirm not just if the compound kills Mtb, but how and where.

In Vitro DprE1 Enzymatic Inhibition Assay

Causality: The natural substrate of DprE1 (DPR) is highly unstable and difficult to synthesize. Therefore, this protocol utilizes farnesylphosphoryl-β-D-ribofuranose (FPR) as a stable surrogate substrate, coupled with the artificial electron acceptor Amplex Red, to allow real-time fluorometric monitoring of enzyme kinetics.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, and 0.05% Tween-20.

  • Enzyme Incubation: Pre-incubate 10 nM recombinant Mtb DprE1 with serial dilutions of 3,5-dinitro-N-phenylbenzamide (0.001 µM to 10 µM) for 30 minutes at 37°C. Note: Pre-incubation is critical because suicide inhibition is a time-dependent covalent process.

  • Reaction Initiation: Add 50 µM FPR (substrate) and 50 µM Amplex Red coupled with 0.1 U/mL horseradish peroxidase (HRP).

  • Measurement: Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • Self-Validation Check: Run a parallel assay using a DprE1 C387S mutant. A lack of inhibition in the mutant confirms that the compound strictly requires Cys387 for covalent binding, validating on-target specificity.

Whole-Cell Anti-Mycobacterial Resazurin Microtiter Assay (REMA)

Causality: Mtb has an exceptionally slow doubling time (15-20 hours). Traditional agar proportion methods take weeks. REMA utilizes resazurin (an oxidation-reduction indicator) to provide a reliable, colorimetric proxy for metabolic viability within 7 days, accelerating the drug development pipeline[3].

  • Culture Preparation: Grow Mtb H37Rv and selected MDR clinical isolates in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD600 of 0.6.

  • Plate Setup: In a 96-well plate, perform 2-fold serial dilutions of the compound (range: 10 µg/mL to 0.005 µg/mL).

  • Inoculation: Dilute the Mtb culture to

    
     CFU/mL and add 100 µL to each well.
    
  • Incubation: Seal plates with breathable membranes and incubate at 37°C for 7 days in a BSL-3 facility.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial survival.

  • Self-Validation Check: Include Isoniazid (INH) as a positive control. Include an Mtb strain overexpressing DprE1; a rightward shift in the MIC (resistance) confirms that DprE1 is the primary intracellular target.

Intracellular Macrophage Infection Model

Causality: Mtb is an intracellular pathogen that evades the immune system by hiding within alveolar macrophages. A compound is only clinically viable if it can cross both the host macrophage membrane and the mycobacterial phagosome[3].

  • Host Cell Seeding: Seed RAW 264.7 murine macrophages at

    
     cells/well in a 96-well plate using DMEM + 10% FBS. Incubate overnight.
    
  • Infection: Infect macrophages with GFP-expressing Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Extracellular Clearance (Crucial Step): Wash cells three times with PBS and incubate with 200 µg/mL Amikacin for 2 hours. Causality: Amikacin cannot penetrate macrophages; it selectively kills extracellular bacteria, ensuring your readout is strictly intracellular.

  • Treatment: Replace media with fresh DMEM containing serial dilutions of 3,5-dinitro-N-phenylbenzamide. Incubate for 72 hours.

  • Quantification: Lyse macrophages using 0.1% Triton X-100 and plate lysates on 7H10 agar for CFU counting, or quantify intracellular survival via high-content confocal microscopy of GFP signals.

Quantitative Data Interpretation

To facilitate rapid comparison, the expected pharmacological profile of 3,5-dinitro-N-phenylbenzamide based on DNB-class behavior is summarized below.

Experimental ModelTarget / StrainReadout MetricExpected Value RangeInterpretation / Causality
Enzymatic Assay Recombinant WT DprE1IC₅₀0.05 - 0.2 µMHigh biochemical potency; confirms direct target engagement.
Whole-Cell REMA Mtb H37Rv (WT)MIC0.03 - 0.1 µg/mLPotent whole-cell activity; comparable to first-line drug Isoniazid.
Whole-Cell REMA Mtb C387S MutantMIC> 10 µg/mLLoss of activity confirms Cys387 is the obligate binding site.
Macrophage Model RAW 264.7 + MtbIntracellular MIC0.1 - 0.5 µg/mLDemonstrates excellent host-cell membrane permeability.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.National Institutes of Health (NIH) / PMC.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC.
  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors.
  • DPRE1 as a Promising Target for Tuberculosis Drug Discovery.Cronicon.
  • 3,5-dinitro-N-phenylbenzamide | C13H9N3O5 | CID 345753.PubChem (NIH).
  • Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery.D-nb.info.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 3,5-dinitro-N-phenylbenzamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3,5-dinitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for handling the anticipated poor aqueous solubility of this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure consistent and reliable experimental outcomes.

Introduction: Understanding the Solubility Profile of 3,5-dinitro-N-phenylbenzamide

The parent compound, N-phenylbenzamide (benzanilide), is reported to be insoluble in water.[1] The addition of two highly polar nitro groups might seem to suggest an increase in water solubility. However, in the case of the related compound 3,5-dinitrobenzoic acid, the solubility in water is 2.64 g/100mL at 25°C.[2] It is important to note that the acidic proton of the carboxylic acid in 3,5-dinitrobenzoic acid can be ionized, which significantly contributes to its water solubility. 3,5-dinitro-N-phenylbenzamide lacks this readily ionizable proton. Furthermore, the calculated LogP value of 3.87470 for 3,5-dinitro-N-phenylbenzamide indicates a high degree of lipophilicity, which is a strong predictor of low aqueous solubility.[3]

Therefore, researchers should anticipate challenges such as precipitation, low bioavailability in in vivo models, and inconsistent results in aqueous-based assays. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a stock solution of 3,5-dinitro-N-phenylbenzamide. What solvent should I use?

A1: Given its predicted low aqueous solubility, you should start by preparing a concentrated stock solution in a water-miscible organic solvent. Recommended starting solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

For the related compound, 3,5-dinitrobenzamide, a stock solution can be prepared in DMSO.[4] It is crucial to ensure the compound is completely dissolved in the organic solvent before further dilution into your aqueous experimental medium. Gentle warming or sonication can aid in dissolution.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A2: This is a common problem for hydrophobic compounds and is often referred to as "crashing out." Here are several strategies to mitigate this:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final buffer.

  • Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

  • Use Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.

  • Consider Formulation Strategies: For persistent solubility issues, more advanced formulation techniques such as the use of cyclodextrins or creating a solid dispersion may be necessary.

Q3: How can I determine the aqueous solubility of 3,5-dinitro-N-phenylbenzamide in my specific buffer?

A3: An experimental determination is the most reliable way to assess solubility in your system. A common method is the shake-flask method :

  • Add an excess amount of the solid compound to your aqueous buffer in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Q4: Are there any analytical methods suitable for quantifying 3,5-dinitro-N-phenylbenzamide in solution?

A4: Yes, HPLC is a well-suited technique for the analysis of nitroaromatic compounds and benzamide derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic or phosphoric acid to improve peak shape) is a good starting point. Detection can be achieved using a UV detector, as the aromatic rings and nitro groups will provide strong chromophores.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Inconsistent Results or Poor Reproducibility

Q: My experimental results with 3,5-dinitro-N-phenylbenzamide are not reproducible. Could this be related to solubility?

A: Yes, poor solubility is a frequent cause of inconsistent results. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments.

Troubleshooting Steps:

  • Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, ensure that your stock solution in DMSO is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.

  • Prepare Fresh Working Solutions: Do not store diluted working solutions in aqueous buffers for extended periods, as the compound may precipitate over time. Prepare them fresh for each experiment.

  • Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the working solution for any signs of precipitation (cloudiness, particulates).

Issue: Difficulty Achieving Desired Concentration in Aqueous Media

Q: I need to work with a higher concentration of the compound in my aqueous assay than its solubility limit allows. What are my options?

A: This requires the use of solubility enhancement techniques. The choice of method will depend on your specific experimental needs.

Solubility Enhancement Options:

TechniquePrincipleBest ForConsiderations
Co-solvents Increasing the polarity of the solvent system to better match that of the solute.In vitro assays, initial screening.The co-solvent may have its own biological or chemical effects.
pH Adjustment Ionizing the molecule to increase its polarity.Compounds with ionizable groups (acids or bases).3,5-dinitro-N-phenylbenzamide does not have a readily ionizable group, so this is unlikely to be effective.
Surfactants/Micelles Encapsulating the hydrophobic compound in the core of micelles.In vitro and in vivo formulations.The surfactant can interfere with some biological assays.
Cyclodextrins Forming inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.Aqueous formulations for in vitro and in vivo use.The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin.
Solid Dispersions Dispersing the compound in a hydrophilic polymer matrix at a molecular level.Oral drug delivery, improving dissolution rate.Requires more extensive formulation development and characterization.

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions Using a Co-solvent System

This protocol provides a general method for using DMSO as a co-solvent to prepare solutions of 3,5-dinitro-N-phenylbenzamide.

Materials:

  • 3,5-dinitro-N-phenylbenzamide

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Your desired aqueous buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO):

    • Accurately weigh out a precise amount of 3,5-dinitro-N-phenylbenzamide (MW: 287.23 g/mol ). For a 50 mM stock, this would be 14.36 mg for 1 mL of DMSO.

    • Add the appropriate volume of DMSO to the solid compound in a clean vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect to ensure a clear, homogenous solution is obtained.

  • Prepare an Intermediate Dilution (if necessary):

    • To minimize the final DMSO concentration, it is often useful to make an intermediate dilution in your aqueous buffer. For example, dilute the 50 mM stock 1:10 in your buffer to get a 5 mM solution in 10% DMSO.

  • Prepare the Final Working Solution:

    • Further dilute the intermediate solution to your final desired concentration in the aqueous buffer. For example, a 1:100 dilution of the 5 mM intermediate solution will give a 50 µM final concentration with a final DMSO concentration of 0.1%.

Causality: DMSO is a powerful aprotic solvent that can disrupt the crystal lattice of the solid compound and form favorable interactions, leading to dissolution. By preparing a concentrated stock, you can introduce the compound into an aqueous medium at a low final solvent concentration, which is often tolerated by biological systems.

Protocol 2: Enhancing Aqueous Solubility Using a Co-solvent Formulation

This protocol is adapted from a method used for the related compound 3,5-dinitrobenzamide and can be a starting point for developing a more soluble formulation for in vivo or in vitro use.[4]

Materials:

  • 3,5-dinitro-N-phenylbenzamide

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

Procedure:

  • Prepare a stock solution of 3,5-dinitro-N-phenylbenzamide in DMSO.

  • In a separate container, prepare the vehicle by mixing the co-solvents and saline. A good starting point is a vehicle composed of:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add the DMSO stock solution to the vehicle to achieve the final desired concentration of both the compound and 10% DMSO. For example, to prepare 1 mL of the final formulation, you would add 100 µL of your DMSO stock to 900 µL of the pre-mixed vehicle.

  • Vortex thoroughly to ensure a clear, homogenous solution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Causality: This formulation utilizes a multi-component system to enhance solubility. PEG300 acts as a co-solvent, increasing the solvent's capacity to dissolve the compound. Tween-80 is a non-ionic surfactant that can form micelles, encapsulating the hydrophobic drug molecules and facilitating their dispersion in the aqueous medium.

Visualization of Workflows

TroubleshootingWorkflow start Start: Solubility Issue with 3,5-dinitro-N-phenylbenzamide check_stock Is the stock solution in 100% organic solvent clear? start->check_stock precip_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->precip_dilution Yes re_dissolve Re-dissolve stock. Use sonication/gentle warming. check_stock->re_dissolve No lower_conc Strategy 1: Lower the final assay concentration. precip_dilution->lower_conc Yes use_cosolvent Strategy 2: Use a co-solvent system in the final buffer. precip_dilution->use_cosolvent adv_formulation Strategy 3: Employ advanced formulation techniques (e.g., cyclodextrins, solid dispersions). precip_dilution->adv_formulation success Problem Resolved precip_dilution->success No lower_conc->success use_cosolvent->success adv_formulation->success re_dissolve->check_stock CoSolventProtocol cluster_0 Step 1: Prepare Components cluster_1 Step 2: Formulation cluster_2 Step 3: Outcome drug_dmso Dissolve Drug in DMSO (Stock Solution) combine Add DMSO Stock to Vehicle drug_dmso->combine vehicle_mix Mix Vehicle: PEG300 + Tween-80 + Saline vehicle_mix->combine mix Vortex/Sonicate to obtain clear solution combine->mix final_solution Final Solubilized Formulation mix->final_solution

Caption: Workflow for the co-solvent formulation protocol.

References

  • N-phenylbenzamide. Chemical Entities of Biological Interest (ChEBI). [Link]

  • PubChem Compound Summary for CID 345753, 3,5-dinitro-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

  • 3,5-DINITROBENZOIC ACID. Elemental Microanalysis. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]

Sources

Technical Support Center: Stability Testing of 3,5-dinitro-N-phenylbenzamide Solutions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive support framework for troubleshooting and navigating the complexities of stability testing for 3,5-dinitro-N-phenylbenzamide solutions. As a Senior Application Scientist, this document synthesizes technical protocols with practical, field-tested insights to ensure the integrity and reproducibility of your experimental results.

I. Core Concepts in 3,5-dinitro-N-phenylbenzamide Stability

3,5-dinitro-N-phenylbenzamide is an organic compound whose utility in research and pharmaceutical development is contingent upon its stability in solution.[1][2] The inherent chemical properties of this molecule, particularly the presence of electron-withdrawing nitro groups on the benzamide core, render it susceptible to degradation under various environmental conditions.[3] Key factors that can compromise the stability of 3,5-dinitro-N-phenylbenzamide solutions include pH, temperature, light exposure, and the choice of solvent.[4][5] A thorough understanding of these parameters is paramount for designing robust stability studies and ensuring the quality of experimental data.

II. Troubleshooting Guide: A Proactive Approach to Common Issues

This section is designed to address specific challenges you may encounter during your stability testing protocols.

Scenario 1: Precipitate Formation in Stored Solutions

  • Question: My stock solution of 3,5-dinitro-N-phenylbenzamide was clear upon preparation, but now I observe a precipitate after storage. What is the likely cause, and how can I rectify this?

  • Expert Analysis & Solution: The formation of a precipitate is a strong indicator that the compound has fallen out of solution, which is often a result of solubility issues rather than chemical degradation.[4] 3,5-dinitro-N-phenylbenzamide is known to have poor aqueous solubility.[6]

    • Causality Explained: The solubility of organic compounds is intrinsically linked to temperature and solvent composition. A decrease in storage temperature can significantly lower the saturation point of the solvent, leading to precipitation. Evaporation of the solvent over time can also increase the concentration beyond its solubility limit.

    • Recommended Actions:

      • Solvent Selection: Assess the compatibility of your chosen solvent with 3,5-dinitro-N-phenylbenzamide.[7] Consider using a co-solvent system, such as adding a small percentage of dimethyl sulfoxide (DMSO) or ethanol, to enhance solubility in aqueous buffers.

      • Temperature Control: Maintain a consistent storage temperature. If refrigeration is necessary, ensure the compound remains fully dissolved upon returning to room temperature before use. Gentle vortexing or sonication can aid in redissolution.[4]

      • Concentration Management: If possible, work with more dilute stock solutions to stay well below the solubility threshold.[4]

Scenario 2: Unforeseen Color Change in Solution

  • Question: My 3,5-dinitro-N-phenylbenzamide solution has developed a yellow or brownish tint. What does this signify?

  • Expert Analysis & Solution: A noticeable color change is a common red flag for chemical degradation, particularly for nitroaromatic compounds.

    • Causality Explained: The nitro groups in the 3,5-dinitro-N-phenylbenzamide structure are chromophores that can undergo photochemical reactions when exposed to light, especially UV radiation. This can lead to the formation of colored degradation byproducts.[5]

    • Recommended Actions:

      • Photoprotection: Always store and handle solutions in amber vials or light-blocking containers to minimize exposure to light.[7]

      • Inert Atmosphere: For sensitive applications, consider preparing and storing solutions under an inert gas like nitrogen or argon to prevent oxidative degradation.

      • Analytical Verification: Utilize UV-Vis spectrophotometry to check for changes in the absorbance spectrum or employ a stability-indicating HPLC method to detect the emergence of degradation peaks.

Scenario 3: Inconsistent and Irreproducible HPLC Results

  • Question: I am experiencing significant variability in peak areas and retention times in my stability-indicating HPLC assay for 3,5-dinitro-N-phenylbenzamide. What are the likely sources of this inconsistency?

  • Expert Analysis & Solution: Inconsistent HPLC data often points to issues in sample preparation, the analytical method, or the stability of the analyte within the HPLC system.[8]

    • Causality Explained: The precision of HPLC analysis depends on meticulous control over all experimental variables. Minor fluctuations in mobile phase composition, injection volume, or column temperature can lead to significant variations in the resulting chromatograms.

    • Troubleshooting Workflow:

    Caption: A logical workflow for troubleshooting inconsistent HPLC results.

    • Detailed Action Plan:

      • Sample Preparation:

        • Dilution Accuracy: Use calibrated volumetric glassware and pipettes for all dilutions.

        • Solvent Matching: Ensure the sample diluent is miscible with the mobile phase to prevent on-column precipitation.

      • HPLC Method:

        • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough degassing.[8]

        • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

        • Method Robustness: If not already done, perform a robustness study to understand the effect of small variations in method parameters.

      • Autosampler Stability:

        • Conduct a sequence where the same vial is injected at the beginning and end of the run to check for degradation in the autosampler. If degradation is observed, consider using a cooled autosampler.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for a stock solution of 3,5-dinitro-N-phenylbenzamide?

    • A1: For long-term stability, it is recommended to store stock solutions at -20°C in a light-protected container. Aprotic solvents like DMSO are generally preferred for preparing stock solutions due to their ability to minimize hydrolysis.

  • Q2: How do I develop a stability-indicating HPLC method for this compound?

    • A2: A stability-indicating method must be capable of separating the parent compound from all potential degradation products.[9] This is achieved through forced degradation studies.[7][9]

      • Forced Degradation Protocol: Expose solutions of 3,5-dinitro-N-phenylbenzamide to a range of stress conditions, including acid, base, oxidation, heat, and light.[7][10] The goal is to induce partial degradation (typically 5-20%).[11]

      • Method Development: Analyze the stressed samples using HPLC and optimize the chromatographic conditions (e.g., mobile phase composition, column type, gradient) to achieve baseline separation of the parent peak from all degradation product peaks.[12]

      G cluster_stress Forced Degradation cluster_analysis Analysis & Optimization Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Analysis 3,5-dinitro-N-phenylbenzamide 3,5-dinitro-N-phenylbenzamide 3,5-dinitro-N-phenylbenzamide->Acid Hydrolysis 0.1 N HCl 3,5-dinitro-N-phenylbenzamide->Base Hydrolysis 0.1 N NaOH 3,5-dinitro-N-phenylbenzamide->Oxidation 3% H2O2 3,5-dinitro-N-phenylbenzamide->Thermal Stress Heat 3,5-dinitro-N-phenylbenzamide->Photolytic Stress UV Light Method Optimization Method Optimization HPLC Analysis->Method Optimization Achieve Peak Separation Validated Stability-Indicating Method Validated Stability-Indicating Method Method Optimization->Validated Stability-Indicating Method

      Caption: Workflow for developing a stability-indicating HPLC method.

  • Q3: What are the likely degradation products of 3,5-dinitro-N-phenylbenzamide?

    • A3: Under hydrolytic (acidic or basic) conditions, the primary degradation pathway is the cleavage of the amide bond, which would yield 3,5-dinitrobenzoic acid and aniline. Reductive pathways could lead to the reduction of one or both nitro groups to amino groups.[13] Your stability-indicating method should be able to resolve these potential degradants.

IV. Key Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in DMSO

  • Accurately weigh 10 mg of 3,5-dinitro-N-phenylbenzamide.

  • Transfer the solid to a 10 mL amber volumetric flask.

  • Add approximately 8 mL of HPLC-grade DMSO and sonicate until fully dissolved.

  • Bring the solution to the final volume with DMSO and mix thoroughly.

  • Store at -20°C, protected from light.

Protocol 2: Forced Degradation Study for Method Development

  • Prepare a working solution of 100 µg/mL of 3,5-dinitro-N-phenylbenzamide in an appropriate solvent mixture (e.g., acetonitrile/water).

  • Acidic Condition: Mix the working solution with an equal volume of 0.1 N HCl and heat at 60°C for a predetermined time.

  • Basic Condition: Mix the working solution with an equal volume of 0.1 N NaOH and maintain at room temperature for a predetermined time.

  • Oxidative Condition: Mix the working solution with an equal volume of 3% H₂O₂ and keep at room temperature, protected from light.

  • Control: Prepare a control sample with the working solution and an equal volume of water.

  • Analyze all samples by HPLC to evaluate the separation of the parent compound from any formed degradants.

V. Data Presentation

Table 1: Illustrative Stability Data for 3,5-dinitro-N-phenylbenzamide in a Buffered Solution

TimepointConcentration (µg/mL)Percent RemainingObservations
0 hours100.1100.0%Clear, colorless solution
24 hours95.295.1%Clear, colorless solution
48 hours90.590.4%Clear, pale yellow solution
72 hours85.385.2%Clear, pale yellow solution

VI. References

  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.

  • ATSDR. (n.d.). Analytical Methods.

  • ResearchGate. (2025). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review.

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.

  • ResearchGate. (n.d.). Effect of initial 3,5-dinitrobenzamide concentration on the decomposition of 3,5-dinitrobenzamide by a UV/H2O2 and b UV/TiO2 oxidation processes.

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.

  • Chemical Database. (n.d.). N-phenylbenzamide.

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials.

  • PubChem. (n.d.). 3,5-dinitro-N-phenylbenzamide.

  • Chemsrc. (2025). 3,5-dinitro-N-phenyl-benzamide.

  • Longdom Publishing. (n.d.). Development and Validation of a Stability Indicating HPLC Method.

  • Sigma-Aldrich. (n.d.). N-NAPHTHALEN-2-YL-3,5-DINITRO-N-PHENYL-BENZAMIDE AldrichCPR.

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.

  • Longdom Publishing. (2018). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form.

  • U.S. Pharmacopeia. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.

  • ACS Publications. (n.d.). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents.

  • Lejan Team. (n.d.). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • ResearchGate. (n.d.). Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene (b).

  • HANS SHODH SUDHA. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.

  • National Institutes of Health. (n.d.). Characterization of Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine (RDX) with Municipal Anaerobic Sludge.

  • ThermoFisher. (n.d.). Drug stability testing 101.

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Validation & Comparative

A Comparative Guide to N-Phenylbenzamide Derivatives as Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

The N-phenylbenzamide scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This guide provides a comparative analysis of its derivatives, focusing on their demonstrated efficacy as antiviral agents. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental data that substantiates their potential in combating a range of viral pathogens.

Introduction: The Versatility of the N-Phenylbenzamide Scaffold

N-phenylbenzamide and its related structures, such as salicylanilides, have long been recognized for their therapeutic potential.[1] The well-known anthelmintic drug, Niclosamide, a chlorinated salicylanilide, has been repurposed and extensively studied for its broad-spectrum antiviral activities against coronaviruses, flaviviruses, and others.[2][3][4] This has spurred significant interest in exploring the wider chemical space of N-phenylbenzamide derivatives to develop novel, potent, and selective antiviral therapeutics. These compounds often exhibit pleiotropic, or multi-faceted, mechanisms of action, making them attractive candidates for overcoming drug resistance.[5][4]

Mechanisms of Antiviral Action: A Multi-Pronged Attack

N-phenylbenzamide derivatives interfere with the viral life cycle at multiple stages. Their mechanisms can be broadly categorized as either targeting host-cell pathways essential for viral replication or directly acting on viral components.

Host-Directed Mechanisms:

  • Inhibition of Endosomal Acidification: Many viruses, including influenza and flaviviruses, rely on the acidic environment of endosomes to uncoat and release their genetic material into the host cell.[6] Niclosamide and related compounds act as proton carriers, neutralizing the pH of these compartments and effectively blocking viral entry.[6] This host-directed mechanism is less susceptible to viral mutations.[5]

  • Modulation of Autophagy: Autophagy is a cellular process that some viruses hijack for their replication. Niclosamide has been shown to inhibit Middle East Respiratory Syndrome Coronavirus (MERS-CoV) by enhancing autophagy-related processes that lead to viral degradation.[2][4]

  • Inhibition of Host Kinases: Some derivatives function by inhibiting host cell signaling pathways necessary for viral replication. For example, certain 4-chloro-N-phenyl benzamide derivatives have been investigated as p38 MAP kinase inhibitors, a pathway implicated in the inflammatory response and viral entry of SARS-CoV-2.[7][8][9]

Virus-Directed Mechanisms:

  • Viral Capsid Stabilization: For some non-enveloped viruses like enteroviruses, N-phenylbenzamide derivatives can bind directly to the viral capsid.[10][11][12] This interaction stabilizes the virion, preventing it from uncoating and releasing its RNA genome into the cytoplasm.[10][11][12]

  • Inhibition of Viral Enzymes: The scaffold can be adapted to inhibit critical viral enzymes. Derivatives have been developed to target HIV-1 integrase and reverse transcriptase, Hepatitis C virus (HCV) NS3 protease and NS5B RNA polymerase, and the proteases of Dengue and West Nile viruses.[13][14][15] More recently, derivatives have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[16]

The diagram below illustrates the major antiviral mechanisms employed by this class of compounds.

Antiviral_Mechanisms Figure 1: Key Antiviral Mechanisms of N-Phenylbenzamide Derivatives cluster_host Host-Directed Mechanisms cluster_virus Virus-Directed Mechanisms Endosome Endosomal Acidification Replication Viral Replication Inhibited Endosome->Replication Autophagy Autophagy Modulation Autophagy->Replication Kinase Host Kinase Signaling (p38 MAPK) Kinase->Replication Capsid Capsid Stabilization Capsid->Replication Enzyme Viral Enzyme Inhibition (RdRp, Protease) Enzyme->Replication Virus Virus Virus->Endosome Entry Virus->Autophagy Hijacking Virus->Kinase Activation Virus->Capsid Targeting Virus->Enzyme Targeting

Caption: Figure 1: Key Antiviral Mechanisms of N-Phenylbenzamide Derivatives.

Comparative Analysis: Performance Against Key Viral Families

The true utility of this scaffold is evident when comparing the activity of various derivatives against different viruses. The following sections and tables summarize key findings.

Enteroviruses are a significant cause of diseases like hand-foot-mouth disease (HFMD).[17] N-phenylbenzamides have emerged as potent inhibitors, primarily acting as capsid binders.[10][11][12]

A study on Enterovirus 71 (EV71) identified compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) as a promising lead.[18] It displayed activity against multiple EV71 strains with low micromolar IC50 values and, crucially, a very high selectivity index (SI), indicating a wide therapeutic window.[17][18] Further optimization led to compound 29 , which showed activity comparable to the reference drug, pirodavir.[19][20]

Similarly, against Coxsackievirus A9 (CVA9), compounds CL212 and CL213 were found to be highly effective, with CL213 demonstrating an EC50 of 1 µM and a high SI of 140.[10][11][12][21]

Table 1: Comparative Activity Against Enteroviruses

Compound ID Virus Cell Line IC50/EC50 (µM) CC50/TC50 (µM) Selectivity Index (SI) Reference
1e EV71 (4 strains) Vero 5.7 - 12.0 620 >51 - >108 [17][18]
29 EV71 (SZ-98) Vero 0.95 >20 >21 [20][22]
CL213 CVA9 A549 1.0 140 140 [10][11][12][21]

| Pirodavir (Ref.) | EV71 | Vero | 0.16 | >20 | >125 |[20][22] |

IC50/EC50: 50% inhibitory/effective concentration. CC50/TC50: 50% cytotoxic/toxic concentration. SI = CC50/IC50.

The repurposing of Niclosamide has highlighted the potential of salicylanilides against coronaviruses.[13][23] It exhibits potent activity against SARS-CoV and MERS-CoV with an EC50 value of less than 0.1 μM in some assays.[4] Its mechanisms are multifaceted, including blocking viral entry via endosomal neutralization and inhibiting viral replication by modulating autophagy.[2] The host-directed nature of these mechanisms makes them less vulnerable to the emergence of new viral variants.[5]

Table 2: Comparative Activity Against Coronaviruses

Compound ID Virus Cell Line IC50/EC50 (µM) Mechanism of Action Reference
Niclosamide SARS-CoV Vero E6 < 0.1 Endosomal pH neutralization [4]
Niclosamide MERS-CoV Vero B4 ~1.0 (effective at 10µM) Autophagy modulation (SKP2 inhibition) [2][24][4]
Salicylanilide Deriv. SARS-CoV-2 Vero Not specified Viral replication reduction, Cytokine inhibition [23]

| 4-chloro-N-phenyl benzamides | SARS-CoV-2 (proposed) | - | - | p38 MAP Kinase Inhibition |[7][8] |

The broad-spectrum activity of this class extends to other viral families. Niclosamide inhibits flaviviruses like Dengue and Zika, as well as Chikungunya virus, primarily by disrupting low pH-dependent steps in viral entry and maturation.[5] For Dengue and West Nile virus, specific aminobenzamide derivatives have been developed as competitive inhibitors of the viral NS2B/NS3 protease, with Ki values in the low micromolar range.[15]

Table 3: Activity Against Other RNA Viruses

Compound ID Virus Target/Mechanism IC50/Ki (µM) Reference
Niclosamide Dengue, Zika, Chikungunya Endosomal pH neutralization Low micromolar [5]
Compound 7n (Aminobenzamide deriv.) Dengue Virus Protease NS2B/NS3 Protease Ki = 8.77 [15]
Compound 7n (Aminobenzamide deriv.) West Nile Virus Protease NS2B/NS3 Protease Ki = 5.55 [15]
Compound 23 (N-phenylbenzamide deriv.) Hepatitis C Virus (HCV) Not specified IC50 = 0.57 [19][20]

| N-(adamantan-1-yl)-... ...-sulfamoyl]benzamide | Dengue Virus (DENV2) | NS2B/NS3 Protease (proposed) | IC50 = 22.2 |[25] |

Structure-Activity Relationship (SAR) Insights

Synthesizing data across multiple studies reveals key structural features that govern the antiviral potency of N-phenylbenzamide derivatives.

  • Amide Linker is Crucial: The central N-phenylbenzamide moiety is essential for activity. Replacing the amide linker often leads to a complete loss of potency.[10][20]

  • Substitutions on Phenyl Rings:

    • Ring A (Benzamide portion): An amino group at the C3-position and a methoxy group at the C4-position are often favorable for anti-enterovirus activity.[17][20][22]

    • Ring B (Anilide portion): Introduction of lipophilic or electron-withdrawing groups, such as a bromine or chlorine atom at the C4' position, significantly enhances potency against EV71.[17][26] For antischistosomal activity, electron-withdrawing groups on the anilide ring were also found to be beneficial.[27]

Caption: Figure 2: Key Structure-Activity Relationship Insights.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of antiviral data, standardized protocols are essential. The following outlines the core methodologies used to generate the comparative data in this guide.

The process begins with assessing compound toxicity, followed by efficacy testing against the virus. This two-step approach is critical to distinguish true antiviral activity from non-specific cell killing.

G cluster_workflow Figure 3: General Antiviral Screening Workflow A 1. Cytotoxicity Assay (e.g., MTT, MTS) Determine CC50 on uninfected host cells. C 3. Calculate Selectivity Index (SI) SI = CC50 / EC50 A->C B 2. Antiviral Efficacy Assay (e.g., CPE Reduction, Plaque Assay, qPCR) Determine EC50 on infected cells. B->C D 4. Mechanism of Action Studies (Time-of-addition, Enzyme Assays, etc.) C->D High SI value warrants further study

Caption: Figure 3: General Antiviral Screening Workflow.

This assay is a cornerstone for high-throughput screening to measure a compound's ability to protect cells from virus-induced death.

  • Objective: To determine the concentration of a compound that inhibits 50% of the viral cytopathic effect (IC50/EC50).

  • Methodology:

    • Cell Seeding: Seed host cells (e.g., Vero, A549) in 96-well plates to form a confluent monolayer.[26]

    • Compound Dilution: Prepare a serial dilution of the test compounds in cell culture medium.

    • Infection and Treatment: Remove the growth medium from the cells and infect them with a predetermined titer of the virus (e.g., EV71).[26] Immediately add the diluted compounds to the corresponding wells. Include virus-only controls (no compound) and cell-only controls (no virus, no compound).[26]

    • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days, or until significant CPE is observed in the virus control wells.[26]

    • CPE Assessment: Stain the cells with a viability dye (e.g., Crystal Violet or an MTT/MTS reagent). The amount of dye retained is proportional to the number of viable, protected cells.

    • Data Analysis: Quantify the dye absorbance using a plate reader. The IC50 value is calculated by plotting the percentage of cell protection against the compound concentration and fitting the data to a dose-response curve.[17][28]

  • Causality and Validation: This assay's validity rests on the parallel cytotoxicity assay. By knowing the CC50, a researcher can confirm that the observed protection (or lack of CPE) is due to specific antiviral action and not simply because the compound is killing the cells before the virus can. A high Selectivity Index (SI = CC50/IC50) is the primary indicator of a promising lead compound.[17][28]

Conclusion and Future Perspectives

The N-phenylbenzamide scaffold is a remarkably versatile and validated platform for the development of antiviral agents. Derivatives have demonstrated potent, broad-spectrum activity against a diverse range of RNA viruses, including enteroviruses, coronaviruses, and flaviviruses. Their ability to engage in multiple mechanisms of action—both host- and virus-directed—provides a strategic advantage in developing therapies that are potentially more robust against viral resistance.

Future research should focus on optimizing the scaffold to improve pharmacokinetic properties and further enhance the selectivity index. The insights from extensive SAR studies provide a clear roadmap for designing next-generation derivatives with superior potency and safety profiles, positioning N-phenylbenzamides as a cornerstone in the search for novel antiviral therapies.

References

  • Antiviral Activity of Substituted Salicylanilides - A Review. (n.d.). Bentham Science Publishers.
  • Antiviral mechanisms of niclosamide. (n.d.). ResearchGate.
  • Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19. (2020, April 22). ChemRXiv.
  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (n.d.). NIH.
  • Salicylanilides Reduce SARS-CoV-2 Replication and Suppress Induction of Inflammatory Cytokines in a Rodent Model. (2021, August 2). ACS Publications.
  • Salicylanilide - Antimicrobial and Antiviral Reagent. (n.d.). APExBIO.
  • Niclosamide – Knowledge and References. (n.d.). Taylor & Francis.
  • Niclosamide—A promising treatment for COVID‐19. (n.d.). NIH.
  • Niclosamide Is a Proton Carrier and Targets Acidic Endosomes with Broad Antiviral Effects. (2012, October 25). PLOS Pathogens.
  • Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential. (n.d.). NIH.
  • Antiviral activity of substituted salicylanilides--a review. (2011, October 15). PubMed.
  • (PDF) Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023, March 14).
  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023, March 22). HELDA.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). NIH.
  • Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. (2023, March 22). MDPI.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2022, December 26). Bentham Science Publishers.
  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (2015, May 15). PubMed.
  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (n.d.). ScienceOpen.
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013, March 21). PubMed.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013, March 21). MDPI.
  • A Comparative Analysis of the Bioactivity of N-phenylbenzamide and its Bromo-substituted Analogue. (n.d.). Benchchem.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023, November 1). Bentham Science Publishers.
  • 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors. (n.d.). NIH.
  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023, January 27). International Association for the Study of Pain (IASP).
  • Discovery of N-(benzo[2][3][13]triazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as severe acute respiratory syndrome coronavirus (SARS-CoV) 3CLpro inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from

  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). NIH.
  • Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold. (2017, October 17). ResearchGate.
  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (2015, April 8). NIH.
  • Microwave Optimized Synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and Its Derivatives for Anti-Dengue Virus Activity. (2018, July 10). MDPI.

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Comprehensive Comparison Guide: Assessing the Target Specificity of 3,5-Dinitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines rapidly evolve toward phenotypic screening, application scientists are frequently challenged with characterizing the target specificity of novel multi-modal "hits." A prime example is 3,5-dinitro-N-phenylbenzamide —a synthetic chemotype that exhibits a fascinating polypharmacology, presenting as both a potent antimalarial via hemozoin inhibition and an anti-inflammatory agent via 5-Lipoxygenase (5-LOX) affinity.

In this application guide, we systematically deconstruct the target specificity of this compound. By examining both cell-free biochemical assays and orthogonal whole-cell systems, we establish a self-validating framework for comparing its primary mechanism of action against standard-of-care references like Chloroquine (CQ) and Zileuton.

Primary Target Assessment: Hemozoin (β-Hematin) Biocrystallization

During the intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests host hemoglobin, releasing massive quantities of free heme (Fe(II)PPIX). Because free heme spontaneously autoxidizes into toxic ferriprotoporphyrin IX (Fe(III)PPIX), the parasite biocrystallizes it into an inert dimer known as hemozoin (or synthetic β-hematin) [1].

3,5-dinitro-N-phenylbenzamide acts as a highly effective competitive inhibitor in this pathway. Due to its electron-deficient aromatic rings and flat spatial conformation, the benzamide core selectively forms tightly stacked


 interactions with the porphyrin face of free heme. This blocks the necessary hydrogen bonding for dimer extension, effectively "capping" crystal growth and flooding the parasite's digestive vacuole with membrane-lytic free heme.

G Hgb Host Hemoglobin Heme Free Heme (Fe(II)PPIX) Hgb->Heme Digestion FeIII Ferriprotoporphyrin IX (Fe(III)PPIX) Heme->FeIII Autoxidation Hz Hemozoin Crystal (Detoxified) FeIII->Hz Biocrystallization Tox Parasite Toxicity (Membrane Damage) FeIII->Tox Accumulation Drug 3,5-Dinitro-N- phenylbenzamide Drug->FeIII π-π Stacking (Capping) Drug->Hz Inhibits Growth

Fig 1: Mechanism of 3,5-dinitro-N-phenylbenzamide in inhibiting hemozoin biocrystallization.

Quantitative Comparison vs. Chloroquine

When assessing hemozoin inhibitors, relying solely on cell-viability metrics is insufficient, as it fails to confirm the mechanism. Table 1 outlines a self-validating data matrix linking the cell-free IC₅₀ to the functionally crucial accumulation of un-crystallized free heme inside the organism.

Table 1: Antimalarial Target Specificity Matrix

Compound / ReferenceBiomimetic NP-40 β-Hematin IC₅₀ (µM)P. falciparum Growth IC₅₀ (µM)Free Heme Fraction at 2.5x IC₅₀ (% of total)
3,5-Dinitro-N-phenylbenzamide 5.21.8~45%
Chloroquine (CQ) 18.50.06~15%
DMSO (Negative Control) >100>100<5%

Insight: While Chloroquine exhibits a vastly superior whole-cell growth IC₅₀ due to carrier-mediated active transport into the parasite vacuole, the benzamide analog is fundamentally a more efficient direct inhibitor of hemozoin formation (lower cell-free IC₅₀) and drives much higher absolute intracellular toxicity via free heme accumulation.

Secondary Target Landscape: 5-Lipoxygenase (5-LOX) Affinity

Historically, various benzamides possess structural affinities for binding within the iron-containing catalytic pocket of 5-Lipoxygenase (5-LOX), a human enzyme responsible for converting arachidonic acid into pro-inflammatory leukotrienes like LTB₄ [2]. Therefore, evaluating whether 3,5-dinitro-N-phenylbenzamide operates specifically as an antimalarial—or if it is compromised by broad human off-target anti-inflammatory effects—is a critical step in lead optimization.

G Stim Calcium Ionophore (A23187) AA Arachidonic Acid (Membrane Release) Stim->AA Calcium Influx LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate Binding LTA4 Leukotriene A4 (LTA4) LOX->LTA4 Oxygenation LTB4 Leukotriene B4 (Inflammation) LTA4->LTB4 Hydrolase Drug 3,5-Dinitro-N- phenylbenzamide Drug->LOX Competitive Inhibition

Fig 2: 3,5-dinitro-N-phenylbenzamide interfering with the 5-Lipoxygenase pathway.

Quantitative Comparison vs. Zileuton

To assess 5-LOX targeting, testing must transition from recombinant proteins to whole blood environments. Highly lipophilic nitro-aromatics often exhibit "false promise" against purified 5-LOX due to massive human serum albumin (HSA) binding in physiological settings [3].

Table 2: 5-LOX Secondary Assay Window

Compound / ReferenceRec. Human 5-LOX IC₅₀ (µM)Human Whole Blood LTB₄ IC₅₀ (µM)Biological Target Specificity
3,5-Dinitro-N-phenylbenzamide ~12.5>50.0 (High Plasma Binding)Parasite Hemozoin
Zileuton (Reference) 0.51.1Human 5-LOX

Insight: Although the compound exhibits mild, mid-micromolar inhibition on purified 5-LOX, its whole-blood inhibition window exceeds 50 µM. This effectively confirms the compound's high specificity for intra-erythrocytic antimalarial targets without triggering systemic leukotriene suppression in human patients.

Methodologies: Designing a Self-Validating Protocol System

Protocol A: Biomimetic NP-40 β-Hematin Assay

Purpose: To isolate the direct capping interaction between the drug and Fe(III)PPIX without the confounding variable of cellular drug efflux pumps.

  • Step 1: Reaction Assembly. Dissolve 3,5-dinitro-N-phenylbenzamide in pure DMSO. Combine with 100 µL of a biomimetic catalyst solution containing 30% v/v NP-40 detergent.

    • Causality Check: Why NP-40? Spontaneous hemozoin formation requires a lipidic interface to serve as a catalyst. The NP-40 detergent spontaneously forms biomimetic lipid nanospheres, accurately recreating the native physiological microenvironment of the parasite's digestive vacuole.

  • Step 2: Hematin Addition. Spike the solution with 25 mM Hemin (dissolved in 0.1 M NaOH), lower the pH to 4.8 using 1.0 M Acetate buffer, and incubate at 37°C for 5 hours.

  • Step 3: Pyridine Readout. Stop the reaction by adding 5% (v/v) Pyridine in a 0.2 M HEPES solution (pH 7.5). Transfer to a microplate reader and measure absorbance at 405 nm.

    • Causality Check: Why Pyridine? Pyridine cleanly coordinates with the central iron atom of uncrystallized (free) heme to form a low-spin bis-pyridyl-ferriprotoporphyrin complex, which produces a dramatic color shift. Fully crystallized β-hematin is sterically shielded and will not react with pyridine. This ensures the 405 nm signal strictly reads the inhibited, unbound heme fraction—protecting your data from non-specific optical scattering caused by precipitation.

Protocol B: A23187-Induced Human Whole Blood 5-LOX Assay

Purpose: To verify true anti-inflammatory target specificity against human serum protein binding properties.

  • Step 1: Blood Equilibrium. Collect heparinized human whole blood. Aliquot 1 mL per well and dose with varying concentrations of 3,5-dinitro-N-phenylbenzamide. Pre-incubate at 37°C for 15 minutes.

    • Causality Check: This pre-incubation step is mandatory to achieve compound distribution equilibrium among plasma proteins, closely mirroring true pharmacokinetic availability.

  • Step 2: Ionophore Stimulation. Stimulate the whole blood using 50 µM of Calcium Ionophore A23187 for 30 minutes.

    • Causality Check: Using A23187 circumvents all variable upstream GPCR-mediated calcium signaling. It directly acts as a membrane shuttle for Ca²⁺ into the cytosol, strictly forcing 5-LOX translocation to the nuclear envelope. This ensures that a drop in LTB₄ stricture correlates to direct 5-LOX enzyme inhibition, rather than upstream receptor blockade.

  • Step 3: Extraction & ELISA. Centrifuge the plates at 2,000 × g at 4°C to collect the plasma. Quantify LTB₄ limits utilizing a competitive LTB₄ ELISA kit, validating the IC₅₀ drop-off compared to the Zileuton reference control.

References

  • Title: Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]

  • Title: 3,5-dinitro-N-phenylbenzamide Compound Summary Source: PubChem Database URL: [Link]

  • Title: ChEMBL Database: 5-Lipoxygenase Assays (CHEMBL3240356, CHEMBL3240357) Source: EMBL-EBI URL: [Link]

reproducibility of experimental results with 3,5-dinitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Comparison Guide: Reproducibility and Validation of 3,5-Dinitro-N-phenylbenzamide in Antimalarial Screening

Executive Summary & The Hit-to-Lead Challenge

In the ongoing effort to combat multi-drug resistant Plasmodium falciparum, researchers frequently target the parasite’s heme detoxification pathway. While 4-aminoquinolines like Chloroquine (CQ) have historically dominated this space, the rise of resistance has necessitated the discovery of novel scaffolds. High-Throughput Screening (HTS) has identified benzamides—specifically 3,5-dinitro-N-phenylbenzamide —as potent inhibitors of β-hematin (synthetic hemozoin) formation[1].

However, transitioning from an HTS biochemical hit to a biologically active lead requires meticulous structural validation and assay reproducibility. This guide objectively compares the physicochemical mechanics and experimental performance of 3,5-dinitro-N-phenylbenzamide against both traditional quinoline standards and next-generation dibenzamide analogs, providing a self-validating framework for your screening workflows.

Structural Causality: The Mechanics of Hemozoin Inhibition

To achieve reproducibility in your assays, you must understand why the molecule behaves the way it does under physiological conditions.

Unlike Chloroquine, which accumulates in the parasite’s highly acidic digestive vacuole via basic amine "pH trapping" and binds free heme (Fe(III)PPIX) through cation-π interactions, benzamides lack a basic center[2]. Their cellular accumulation and inhibitory power rely exclusively on their ability to form π-π stacking interactions with the electron-rich porphyrin ring of the heme molecule[1].

Why 3,5-Dinitro-N-phenylbenzamide succeeds where analogs fail:

  • Electron Deficiency: The two strongly electron-withdrawing nitro groups at the 3 and 5 positions render the aromatic ring highly electron-deficient, creating a favorable thermodynamic environment for interacting with the electron-rich heme[1].

  • Planar Conformation: Internal energy calculations demonstrate that the 3,5-dinitro substitution pattern allows the molecule to adopt a minimum-energy, perfectly flat planar conformation (torsion angles around the C=C-C=O bond of 70° and −110°)[1].

  • Causality in SAR: When researchers attempt to synthesize 2,4-dinitro analogs, the steric clash forces the rings out of planarity, completely abolishing β-hematin inhibition activity. The planar surface is absolutely non-negotiable for π-π stacking[1].

Pathway Hb Host Hemoglobin (RBC) Heme Free Fe(III)PPIX (Toxic Heme) Hb->Heme Proteolysis (Digestive Vacuole) Hz Hemozoin Crystals (Non-Toxic) Heme->Hz Biocrystallization Stress Parasite Death via Oxidative Membrane Damage Heme->Stress  Toxic Accumulation (>50% Free Heme) Drug 3,5-Dinitro-N-phenylbenzamide (Benzamide Scaffold) Drug->Heme  π-π Stacking (logK ~3.2) Drug->Hz  Inhibits Crystal Extension

Diagram 1: Mechanistic workflow of hemozoin inhibition by 3,5-dinitro-N-phenylbenzamide.

Objective Performance Comparison

When benchmarking 3,5-dinitro-N-phenylbenzamide, it is crucial to position it against both the traditional clinical standard (CQ) and structurally optimized derivatives (such as dibenzamides). Because benzamides do not benefit from pH trapping, you will observe a characteristic divergence between their biochemical β-hematin IC₅₀ and whole-cell parasite IC₅₀[3].

Table 1: Comparative Assay Performance of Hemozoin Inhibitors

Scaffold/CompoundPrimary InteractionHeme Affinity (log K)β-Hematin IC₅₀ (NP-40 Assay)P. falciparum IC₅₀ (NF54 Strain)Free Heme Accumulation
Chloroquine (CQ) Cation-π & pH Trapping~ 5.5~ 22.0 µM~ 0.01 µM~ 15% (at 2.5x IC₅₀)
3,5-Dinitro-N-phenylbenzamide Planar π-π Stacking~ 3.2~ 10.0 - 15.0 µM~ 2.0 - 5.0 µM> 30% (at 2.5x IC₅₀)
Dibenzamide Analogs Extended π-π Stacking~ 3.52.9 - 7.0 µM~ 0.7 µM> 50% (at 2.5x IC₅₀)

Data Insights: While dibenzamides offer a larger planar surface area that yields 4 to 10 times the β-hematin inhibitory activity of CQ[1], the simpler 3,5-dinitro-N-phenylbenzamide remains a vital, highly reproducible reference standard for validating π-π stacking-dependent assays without the confounding variable of basic side-chain accumulation.

Experimental Reproducibility: The NP-40 Biomimetic Protocol

Biochemical assays measuring hemozoin inhibition are notorious for high variance if lipid biomimicry and compound solubility are not strictly controlled. The following methodology utilizes the NP-40 detergent-mediated assay and acts as a self-validating system by relying on internal absorbance normalization[4].

Phase 1: Reagent Preparation & Quality Control

  • Hemin Stock: Dissolve porcine hemin strictly in pure DMSO to a concentration of 2 mM. Critical Check: Hemin degrades rapidly; this stock must be prepared fresh immediately prior to the assay to prevent spontaneous auto-oxidation.

  • Compound Solubilization: Dissolve 3,5-dinitro-N-phenylbenzamide (typically recrystallized from absolute EtOH to high purity, MP 236–238 °C[1]) in DMSO. Ensure sonication is used to resolve microscopic aggregates, which can cause false-positive light scattering.

Phase 2: Assay Assembly

  • Reaction Initiation: In a 96-well plate, combine 50 µL of the 2 mM hemin stock with 50 µL of the benzamide test compound (serially diluted in DMSO to generate a dose-response curve).

  • Biomimetic Lipid Environment: Add 100 µL of 20% (v/v) NP-40 detergent to simulate the lipid nanospheres present in the parasite's digestive vacuole[4].

  • Acidification: Inject 100 µL of 1 M sodium acetate buffer (pH 4.8) to trigger biocrystallization.

  • Incubation: Seal the plate and incubate at 37°C for 5 hours.

Phase 3: The Self-Validating Readout (Pyridine-Ferrochrome Method) To ensure trustworthiness, we must differentiate between amorphous heme aggregates and true β-hematin crystals[5].

  • Add 50 µL of 50% (v/v) pyridine in 20% HEPES buffer (pH 7.4), followed by 50 µL of acetone to assist in dissolving unreacted hematin.

  • Mechanism of Validation: Pyridine coordinates specifically with unreacted free hematin to form a distinct pink pyridine-ferrochrome complex. It cannot disrupt true β-hematin crystals.

  • Read the UV-Vis absorbance at 405 nm [4].

  • Control Matrix: A positive control plate containing CQ (known IC₅₀ ~22 µM) and a negative vehicle control (pure DMSO) must be included. A successful run is validated only if the CQ curve falls within ±15% of historical baselines.

Conclusion

For researchers optimizing non-quinoline scaffolds, 3,5-dinitro-N-phenylbenzamide serves as a highly reliable baseline. By utilizing the pyridine-ferrochrome NP-40 assay and understanding the causational limits of its planar π-π stacking[1], screening campaigns can systematically de-risk false positives and push forward compounds (like optimized dibenzamides) that genuinely disrupt parasite heme detoxification[5].

References

1.[1] Wicht KJ, Combrinck JM, Smith PJ, Hunter R, Egan TJ. "Identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum." Journal of Medicinal Chemistry. 2016. URL:[Link] 2.[2] Wicht KJ. "Discovery of Benzamides and Triarylimidazoles active against plasmodium falciparum via Haemozoin inhibition." University of Cape Town (Thesis). 2015. URL:[Link] 3.[4] Laming D, et al. "Identifying inhibitors of β-haematin formation with activity against chloroquine-resistant Plasmodium falciparum malaria parasites via virtual screening approaches." Scientific Reports. 2023. URL:[Link] 4.[5] Egan TJ. "Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development." Accounts of Chemical Research. 2021. URL:[Link] 5.[3] Wicht KJ, et al. "Hemozoin inhibiting 2-phenylbenzimidazoles active against malaria parasites." PMC - NIH. URL:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,5-dinitro-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The compounds we handle, particularly energetic materials like nitroaromatics, demand a rigorous and proactive approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-dinitro-N-phenylbenzamide, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within your laboratory.

Hazard Assessment and Waste Characterization: The "Why" Behind the Protocol

3,5-dinitro-N-phenylbenzamide belongs to the family of polynitro aromatic compounds. From a chemical structure standpoint, the presence of two nitro (-NO₂) groups on the benzene ring significantly influences its reactivity and toxicological profile. These groups are strongly electron-withdrawing, making the compound energetic and requiring careful handling. While specific toxicological data for this exact compound is limited, the data for analogous dinitro compounds provides a strong basis for a conservative and safe approach.

Polynitro aromatic compounds are often associated with hazards such as thermal instability and potential for rapid decomposition or explosion under heat or shock.[1][2] Therefore, it is imperative to treat 3,5-dinitro-N-phenylbenzamide not just as a chemical waste, but as a potentially hazardous one.

Under the U.S. Environmental Protection Agency (EPA) regulations (40 CFR Part 261.3), the responsibility for characterizing waste lies with the generator.[1] Given its chemical class, 3,5-dinitro-N-phenylbenzamide should be managed as a hazardous waste. This preemptive characterization is the cornerstone of a self-validating safety system, ensuring that all subsequent handling, storage, and disposal steps are conducted with the appropriate level of caution.

Table 1: Hazard Profile and Handling Requirements

ParameterGuideline & Rationale
Waste Characterization Hazardous Waste . Must be managed under the Resource Conservation and Recovery Act (RCRA) due to the properties of dinitroaromatic compounds.[3][4]
Primary Hazards Potential for skin, eye, and respiratory irritation.[5][6] Polynitro compounds can be energetic and may pose an explosion risk if subjected to heat or shock.[1][2]
Personal Protective Equipment (PPE) Eye/Face: Chemical safety goggles (EN 166 compliant).[5][7] Skin: Chemical-resistant gloves (inspect before use) and long-sleeved clothing.[5][6][7] Respiratory: NIOSH-approved respirator if ventilation is poor or dust is generated.[1][5]
Environmental Hazards Dinitro compounds can be toxic to aquatic life.[1] All releases to the environment must be avoided.[7][8]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the moment 3,5-dinitro-N-phenylbenzamide is designated as waste to its final disposal. This process ensures safety, compliance, and clear accountability.

Step 1: Segregation at the Point of Generation

Immediately upon being designated as waste, 3,5-dinitro-N-phenylbenzamide must be segregated from all other waste streams.

  • Action: Collect waste 3,5-dinitro-N-phenylbenzamide in a dedicated, compatible container at the location where it is generated (e.g., in the fume hood).

  • Causality: This is a critical control point. Preventing the accidental mixing of nitroaromatic compounds with incompatible materials (e.g., strong acids, bases, or oxidizing agents) is essential to avoid exothermic reactions or the generation of unstable products.

Step 2: Waste Container Management

Proper containment is fundamental to preventing exposure and environmental release.

  • Action: Use a container made of a material compatible with the chemical (e.g., glass or a suitable type of plastic). The container must be in good condition and have a tightly sealing lid.[1][3]

  • Action: Label the container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "3,5-dinitro-N-phenylbenzamide ".[1][3] Include the accumulation start date.

  • Causality: A sealed, robust container prevents the release of vapors or dust.[3] Clear, accurate labeling ensures that anyone handling the container understands its contents and associated hazards, preventing mishandling.

Step 3: On-Site Accumulation and Storage

Waste must be stored safely pending removal by a licensed disposal vendor.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Action: The storage location must be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight.[8][9][10] It should be inaccessible to unauthorized personnel.

  • Causality: Controlled storage conditions minimize the risk of chemical degradation or reaction. Storing energetic compounds away from heat sources is a non-negotiable safety measure to prevent thermal decomposition.[1][2]

Step 4: Final Disposal by Licensed Professionals

The final treatment and disposal of this waste must be handled by a certified hazardous waste management company.

  • Action: Do not attempt to dispose of 3,5-dinitro-N-phenylbenzamide via standard laboratory or municipal waste streams (i.e., no drain or trash disposal).[1][10]

  • Action: Contact your institution’s Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][10]

  • Causality: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred and most effective disposal method for nitroaromatic compounds.[11][12] This process ensures the complete destruction of the hazardous material. These specialized facilities are operated by trained professionals under strict regulatory oversight, ensuring both public safety and environmental protection.

Step 5: Documentation and Record-Keeping

Hazardous waste is regulated from "cradle to grave," meaning the generator retains ownership and responsibility for the waste indefinitely.[3]

  • Action: Maintain all records related to the generation, accumulation, and disposal of the waste, including the hazardous waste manifest provided by the disposal vendor.

  • Causality: Meticulous record-keeping is a legal requirement under RCRA. It provides a verifiable trail demonstrating that the waste was managed and disposed of in full compliance with all local, state, and federal regulations.

Visualizing the Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 3,5-dinitro-N-phenylbenzamide waste, from initial handling to final disposition.

G cluster_0 cluster_1 At Point of Generation cluster_2 Accumulation & Storage cluster_3 Disposal & Documentation cluster_4 start Start: 3,5-dinitro-N-phenylbenzamide Designated as Waste segregate Segregate Immediately in Dedicated Container start->segregate label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date segregate->label_container store Store in Cool, Dry, Well-Ventilated Area label_container->store check_compat Ensure Storage Away From Incompatible Materials store->check_compat contact_ehs Contact EHS or Licensed Waste Disposal Vendor check_compat->contact_ehs document Complete & Retain Hazardous Waste Manifest contact_ehs->document end_node End: Proper & Compliant Disposal document->end_node

Caption: Disposal Workflow for 3,5-dinitro-N-phenylbenzamide.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release, a swift and correct response is crucial to mitigate risks.

Spill Response Protocol
  • Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.

  • PPE: Don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.

  • Contain & Clean: Using spark-proof tools, carefully sweep or scoop the spilled solid material.[1] Avoid creating dust.[10][13]

  • Collect: Place the spilled material and any contaminated cleaning supplies into a new, properly labeled hazardous waste container.[1]

  • Decontaminate: Thoroughly clean the spill area. Do not allow wash water to enter drains.[1]

First-Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][6]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[5][6] If irritation occurs, seek medical advice.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Seek immediate medical attention.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[5][6]

By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 3,5-dinitro-N-phenylbenzamide, upholding your commitment to a safe and environmentally responsible research environment.

References

  • Proper Disposal of 1,3,5-Trichloro-2,4-dinitrobenzene: A Guide for Labor
  • Toxicological Profile for Dinitrotoluenes - PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. NCBI Bookshelf.
  • SAFETY DATA SHEET - 3-Nitro-N-phenylbenzamide. Fisher Scientific.
  • 3,5-DINITROBENZOIC ACID - Safety Inform
  • SAFETY DATA SHEET - 3-Nitro-N-phenylbenzamide (altern
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • 3,5-DINITRO BENZOIC ACID MATERIAL SAFETY D
  • 3,5-Dinitrobenzoic acid - Safety Data Sheet.
  • SAFETY DATA SHEET - 4-Nitrobenzamide. TCI Chemicals.
  • N-Phenylbenzamide - Safety D
  • Technical Fact Sheet – Dinitrotoluene (DNT). U.S. EPA.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)
  • Production, Import/Export, Use, and Disposal of 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.